molecular formula C10H24N2O2Si B186623 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine CAS No. 128996-12-3

1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine

Cat. No.: B186623
CAS No.: 128996-12-3
M. Wt: 232.39 g/mol
InChI Key: CTLDFURRFMJGON-UHFFFAOYSA-N
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Description

1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine is a useful research compound. Its molecular formula is C10H24N2O2Si and its molecular weight is 232.39 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O2Si/c1-13-15(3,14-2)10-4-7-12-8-5-11-6-9-12/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLDFURRFMJGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCCN1CCNCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Mechanism of Action of 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine is a bifunctional organosilane molecule that operates not through a biological or pharmacological pathway, but via a distinct chemical mechanism of action. It serves as a molecular bridge, or "coupling agent," designed to form a stable, covalent link between inorganic substrates and organic polymers or molecules. Its mechanism is a two-stage process dictated by its distinct chemical moieties. The dimethoxy(methyl)silyl group acts as an "inorganic anchor," undergoing hydrolysis and condensation to form robust siloxane bonds with hydroxyl-rich surfaces such as silica, glass, and metal oxides. Concurrently, the terminal piperazine group presents a reactive, nitrogen-rich functional site for interaction with organic systems. This guide provides a detailed exploration of this chemical mechanism, outlines field-proven experimental protocols for its application and characterization, and offers insights for researchers in materials science and surface engineering.

Introduction: A Molecule of Duality

In the realm of materials science, achieving a durable interface between dissimilar materials—such as an inorganic filler and an organic polymer matrix—is a formidable challenge. This compound is an archetypal example of a silane coupling agent engineered to solve this problem. Its structure is inherently dualistic, featuring:

  • A Silane Functional Group: The dimethoxy(methyl)silyl (-Si(OCH₃)₂(CH₃)) end is designed for inorganic reactivity. The methoxy groups are hydrolyzable, providing a pathway to anchor the molecule to inorganic surfaces.

  • An Organic Functional Group: The propyl-piperazine (-C₃H₆-N₂C₄H₈NH) end provides a versatile, nucleophilic, and basic functional group that can interact or react with a wide array of organic molecules and polymers.[1]

This guide will deconstruct the precise chemical reactions that govern its function, transforming it from a simple molecule into a sophisticated adhesion promoter and surface modifier.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for its effective application.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms γ-Piperazinylpropylmethyldimethoxysilane, GP-108[3]
CAS Number 128996-12-3[3]
Molecular Formula C₁₀H₂₄N₂O₂Si[2][4]
Molecular Weight 232.40 g/mol [2][3][4]
Appearance Colorless to Almost Colorless Clear Liquid
Boiling Point 71 °C @ 1 mmHg

Core Chemical Mechanism of Action

The efficacy of this compound as a coupling agent is not a single event but a sequential chemical process.[5][6][7] This process can be divided into the mechanism of the silane anchor and the subsequent role of the piperazine terminus.

The anchoring mechanism involves a classic two-step hydrolysis and condensation reaction sequence, which is the cornerstone of how most alkoxysilane coupling agents function.[5][8][9][10][11]

Step 1: Hydrolysis The process begins with the activation of the silane in the presence of water. The two methoxy groups (-OCH₃) attached to the silicon atom are hydrolyzable. They react with water to form silanol groups (-OH) and release methanol as a byproduct.[12][13] This reaction can be catalyzed by acid or base.[12][14]

R-Si(CH₃)(OCH₃)₂ + 2H₂O ⇌ R-Si(CH₃)(OH)₂ + 2CH₃OH (where R = -CH₂CH₂CH₂-Piperazine)

Step 2: Condensation The newly formed, reactive silanol groups can then undergo condensation in two ways:

  • Inter-Silane Condensation: They can condense with each other to form oligomeric or polymeric siloxane networks (Si-O-Si).

  • Surface Condensation: More importantly, they condense with hydroxyl (-OH) groups present on the surface of inorganic substrates (like silica, glass, or metal oxides). This reaction forms highly stable, covalent siloxane bonds (Substrate-O-Si) and releases water.[5][10]

Substrate-OH + HO-Si(CH₃)(R)-OH → Substrate-O-Si(CH₃)(R)-OH + H₂O

This sequence effectively grafts the molecule onto the inorganic surface, leaving the piperazine-terminated propyl chain oriented away from the substrate.[10]

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane Piperazine-R-Si(OCH₃)₂ Silanol Piperazine-R-Si(OH)₂ (Activated Silanol) Silane->Silanol + H₂O - CH₃OH Water 2 H₂O Grafted Covalently Bonded Substrate-O-Si-R-Piperazine Silanol->Grafted + Substrate-OH - H₂O Methanol 2 CH₃OH Substrate Inorganic Substrate with Surface -OH Water2 H₂O

Silane Hydrolysis and Condensation Workflow.

Once the silane is anchored, the piperazine ring becomes the functional interface with the organic phase. The piperazine moiety is a six-membered ring containing two nitrogen atoms at opposite positions, which confers several key properties:[15]

  • Basicity and Nucleophilicity: The nitrogen atoms have lone pairs of electrons, making the ring basic and nucleophilic. This allows it to react with a variety of organic functional groups, such as epoxides and isocyanates, enabling its integration into polymer matrices like epoxy resins and polyurethanes.

  • Hydrogen Bonding: The secondary amine (-NH-) in the ring can act as a hydrogen bond donor, while both nitrogens can be hydrogen bond acceptors. This improves wetting, adhesion, and compatibility with polar organic systems.[15]

  • Chelating Ability: The nitrogen atoms can coordinate with metal ions, making piperazine-functionalized surfaces useful for applications in catalysis or for sequestering metal impurities.

  • Increased Solubility/Dispersibility: The polar nature of the piperazine ring can improve the dispersibility of functionalized inorganic particles into polar solvents or polymer melts.[16]

The introduction of the piperazine group thus modifies the surface energy and chemical reactivity of the inorganic substrate, making it compatible with a previously incompatible organic phase.[1][17]

G Substrate Inorganic Substrate SiloxaneLayer Siloxane Layer (-O-Si-O-) Substrate->SiloxaneLayer Covalent Bond Linker Propyl Linker (-CH₂CH₂CH₂-) SiloxaneLayer->Linker Piperazine Piperazine Ring (Functional Terminus) Linker->Piperazine Organic Organic Matrix / Polymer Piperazine->Organic Interaction (Covalent, H-Bonding, etc.)

Structure of the Functionalized Interface.

Field Application & Experimental Protocols

A common and illustrative application of this coupling agent is the surface functionalization of mesoporous silica nanoparticles (MSNs) to enhance their properties for applications like controlled release or catalysis.[18][19]

This protocol describes a typical post-grafting method for modifying a silica-based material.[18][20]

Objective: To covalently graft this compound onto the surface of silica nanoparticles.

Materials:

  • Silica Nanoparticles (e.g., SBA-15), dried under vacuum.

  • This compound.

  • Anhydrous Toluene.

  • Methanol.

  • Deionized Water.

  • Nitrogen or Argon gas supply.

Procedure:

  • Activation of Substrate: Dry the silica nanoparticles under high vacuum at >120°C for at least 12 hours to remove physisorbed water. This ensures the surface hydroxyl groups are available for reaction.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), disperse the dried silica nanoparticles in anhydrous toluene (e.g., 1 g of silica per 50 mL of toluene). Sonicate for 15 minutes to ensure a uniform dispersion.

  • Silane Addition: Add this compound to the suspension. A typical loading is 1-2 mmol of silane per gram of silica.

  • Hydrolysis Catalyst (Optional but Recommended): Add a controlled, substoichiometric amount of water (e.g., 2 equivalents relative to the silane) to initiate hydrolysis. Agitation is critical to prevent localized high concentrations of water.

  • Grafting Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 12-24 hours with vigorous stirring. This drives the condensation reaction between the silanols and the silica surface.

  • Washing and Purification: Cool the reaction mixture to room temperature. Collect the functionalized nanoparticles by centrifugation or filtration.

  • Rinse thoroughly with toluene to remove unreacted silane and its oligomers.

  • Rinse thoroughly with methanol to remove any remaining byproducts.

  • Final Drying: Dry the purified, functionalized silica nanoparticles under vacuum at 60-80°C for 12 hours.

It is essential to validate the success of the grafting procedure. A combination of spectroscopic and analytical techniques is required.[21][22][23][24]

Objective: To confirm the covalent attachment of the piperazine-silane to the silica surface.

A. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Purpose: To identify functional groups.

  • Methodology: Acquire spectra of the pristine (unmodified) silica and the functionalized silica.

  • Expected Results: Compared to the pristine silica spectrum, the functionalized sample should exhibit new peaks corresponding to the C-H stretching of the propyl chain and piperazine ring (approx. 2850-2950 cm⁻¹) and potentially N-H bending vibrations. The broad Si-OH peak (around 3400 cm⁻¹) should decrease in intensity, while the Si-O-Si peak (around 1000-1100 cm⁻¹) may broaden or shift, indicating the formation of new siloxane bonds.[25]

B. X-ray Photoelectron Spectroscopy (XPS)

  • Purpose: To determine surface elemental composition and chemical states.

  • Methodology: Analyze the surface of both pristine and functionalized samples.

  • Expected Results: The pristine silica will show strong signals for Silicon (Si 2p) and Oxygen (O 1s). The functionalized sample will additionally show clear signals for Carbon (C 1s) and Nitrogen (N 1s), confirming the presence of the organic moiety on the surface. High-resolution scans of the N 1s peak can confirm the chemical environment of the piperazine nitrogens.[22][24]

C. Thermogravimetric Analysis (TGA)

  • Purpose: To quantify the amount of organic material grafted onto the inorganic surface.

  • Methodology: Heat both pristine and functionalized samples under an inert atmosphere (N₂) from room temperature to ~800°C at a controlled rate (e.g., 10°C/min).

  • Expected Results: The pristine, dried silica will show minimal weight loss. The functionalized silica will exhibit a distinct weight loss step, typically between 200°C and 600°C, corresponding to the thermal decomposition of the grafted piperazine-propyl groups. The percentage of weight loss can be used to calculate the grafting density (e.g., mmol of silane per gram of silica).

Conclusion

The mechanism of action of this compound is a well-defined, two-part chemical process that leverages the reactivity of its distinct functional ends. The silane moiety provides a robust and reliable method for covalent attachment to inorganic surfaces through hydrolysis and condensation, while the piperazine terminus offers a versatile and reactive interface for interaction with organic materials. This dual functionality makes it an effective coupling agent for improving adhesion, modifying surface properties, and creating advanced composite materials. Understanding this core mechanism is paramount for researchers and scientists seeking to rationally design and engineer the interface between the organic and inorganic worlds.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Available at: [Link]

  • Principles of Hydrolysis and Condensation Reaction of Alkoxysilanes. Publikationen der UdS. Available at: [Link]

  • Effect of Piperazine Functionalization of Mesoporous Silica Type SBA-15 on the Loading Efficiency of 2-Mercaptobenzothiazole Corrosion Inhibitor. (2021). Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]

  • 3-Piperazinopropylmethyldimethoxysilane. PubChem, National Library of Medicine. Available at: [Link]

  • Surface spectroscopy characterization of the final silane functionalization... (2020). ResearchGate. Available at: [Link]

  • Silane Coupling Agents. Shin-Etsu Silicone. Available at: [Link]

  • Surface modification of piperazine-based nanofiltration membranes with serinol for enhanced antifouling properties... (2017). ResearchGate. Available at: [Link]

  • Structure and Mechanism of Silane Coupling Agent. Nanjing SiSiB Silicones Co., Ltd. Available at: [Link]

  • XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. (2022). MDPI. Available at: [Link]

  • Mesoporous Silica Xerogels Prepared by p-toluenesulfonic Acid-Assisted Synthesis: Piperazine-Modification and CO2 Adsorption. (2022). MDPI. Available at: [Link]

  • Hydrolysis and Condensation of Silicates: Effects on Structure. (1988). Journal of Non-Crystalline Solids.
  • Silane functionalization of WS2 nanotubes for interaction with poly(lactic acid). (2023). Nanoscale, RSC Publishing. Available at: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis Online. Available at: [Link]

  • The mechanism of action of silane coupling agent. Tangshan Sunfar New Materials Co., Ltd. Available at: [Link]

  • Piperazinyl propyl methyl dimethoxysilane. PubChem, National Library of Medicine. Available at: [Link]

  • How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest, Inc. Available at: [Link]

  • FTIR spectra of silanization. ResearchGate. Available at: [Link]

  • The mechanism of the silane coupling agent. (2016). Medium. Available at: [Link]

  • Synthesis and characterization of piperine-modified mesoporous silica nanoparticles for biomedical applications. (2024). PubMed. Available at: [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). Journal of Agricultural and Food Chemistry, ACS Publications. Available at: [Link]

  • Characterization of silanized titanium loaded with 2-heptylcyclopropane-1-carboxylic acid. Society for Biomaterials. Available at: [Link]

  • How Does a Silane Coupling Agent Work? Gelest Technical Library. Available at: [Link]

  • Synthesis and characterization of silica nanoparticles functionalized with multiple TEMPO groups... (2016). Polymer Chemistry, RSC Publishing. Available at: [Link]

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2020). Polymers, MDPI. Available at: [Link]

  • Hydrolysis of alkoxysilanes. Google Patents.
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Surface Modification of Silica Nanoparticles with 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine (CAS 128996-12-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Silica Nanoparticles with Piperazine Functionality

Silica nanoparticles (SNPs) are a cornerstone of advanced materials science and nanomedicine, prized for their biocompatibility, tunable size, and synthetic versatility.[1] However, for many applications, particularly in drug delivery and diagnostics, the native silica surface requires modification to impart specific functionalities. This guide provides a detailed technical overview and actionable protocols for the surface modification of silica nanoparticles using the bifunctional organosilane, 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine (CAS 128996-12-3).

This specific silane is a valuable surface modification agent due to its unique structure. It possesses hydrolyzable dimethoxy groups that can form stable covalent bonds with the silanol groups on the silica surface, and a terminal piperazine group.[2] The piperazine moiety, with its secondary and tertiary amine functionalities, offers several advantages, including improved yellowing resistance compared to primary amines and a readily available site for further conjugation or for imparting a pH-responsive character to the nanoparticles.[1] Functionalization with this silane can enhance the dispersion of SNPs in polymer matrices, facilitate the loading and controlled release of therapeutic agents, and serve as a platform for the attachment of targeting ligands.[3][4]

This document, designed for researchers and drug development professionals, will delve into the underlying chemistry of the modification process, provide detailed step-by-step protocols for both wet and dry silanization methods, outline a comprehensive suite of characterization techniques to validate the modification, and discuss potential applications of the resulting piperazine-functionalized silica nanoparticles.

The Chemistry of Silanization: A Mechanistic Overview

The surface modification of silica nanoparticles with this compound is a two-step process involving hydrolysis and condensation. This process, known as silanization, results in the formation of a stable siloxane bond (Si-O-Si) between the nanoparticle and the silane.[5]

Step 1: Hydrolysis

The process begins with the hydrolysis of the methoxy groups (-OCH₃) on the silane molecule in the presence of water. This reaction forms reactive silanol groups (-Si-OH). The rate of hydrolysis is influenced by pH and the presence of catalysts.[5]

Step 2: Condensation

The newly formed silanol groups on the silane can then undergo condensation in two ways:

  • Surface Condensation: The silanol groups of the hydrolyzed silane react with the silanol groups present on the surface of the silica nanoparticle, forming a stable covalent siloxane bond and releasing a molecule of water. This is the desired reaction for surface modification.

  • Self-Condensation: The silanol groups of adjacent hydrolyzed silane molecules can react with each other, forming polysiloxane oligomers in solution. This can lead to the formation of a thicker, less uniform coating on the nanoparticle surface.

Controlling the reaction conditions is crucial to favor surface condensation over self-condensation to achieve a uniform monolayer of the piperazine functionality on the silica nanoparticle surface.

Experimental Protocols

Two primary methods are employed for the silanization of silica nanoparticles: the wet (slurry) method and the dry method. The choice of method depends on the desired surface coverage, the scale of the reaction, and the properties of the silica nanoparticles.

Protocol 1: Wet (Slurry) Silanization Method

The wet method is the most common approach and involves dispersing the silica nanoparticles in a solvent before adding the silane. This method generally leads to a more uniform surface coating.

Materials:

  • Silica nanoparticles (SNPs)

  • This compound (CAS 128996-12-3)

  • Anhydrous ethanol or toluene

  • Deionized water

  • Optional: Acetic acid or ammonia solution for pH adjustment

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Centrifuge and centrifuge tubes

  • Ultrasonicator

  • Vacuum oven

Step-by-Step Procedure:

  • Dispersion of Silica Nanoparticles:

    • Disperse a known amount of silica nanoparticles in anhydrous ethanol or toluene in a round-bottom flask. The concentration of SNPs will depend on the particle size and surface area, but a starting point of 1-5% (w/v) is common.

    • Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion and break up any agglomerates.

  • Hydrolysis of the Silane (Pre-hydrolysis - Optional but Recommended):

    • In a separate container, prepare a solution of this compound in a mixture of ethanol and a small amount of deionized water (e.g., 95:5 v/v ethanol:water). The amount of silane should be calculated based on the surface area of the silica nanoparticles and the desired surface coverage. A common starting point is a 2-5% solution of the silane.

    • Gently stir the silane solution for 1-2 hours at room temperature to allow for partial hydrolysis of the methoxy groups.

  • Silanization Reaction:

    • While stirring the silica nanoparticle suspension, slowly add the pre-hydrolyzed silane solution dropwise.

    • Heat the reaction mixture to reflux (typically 60-80 °C for ethanol or 110 °C for toluene) and maintain the reaction for 4-24 hours. The optimal reaction time and temperature may need to be determined empirically.[6]

  • Washing and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Separate the modified nanoparticles from the reaction mixture by centrifugation (e.g., 10,000 rpm for 20 minutes).

    • Discard the supernatant and resuspend the nanoparticle pellet in fresh anhydrous ethanol or toluene.

    • Repeat the centrifugation and resuspension steps at least three times to remove any unreacted silane and by-products.

  • Drying:

    • After the final wash, dry the purified piperazine-functionalized silica nanoparticles in a vacuum oven at 60-80 °C overnight.

Protocol 2: Dry Silanization Method

The dry method is performed without a solvent and is often used for treating dry powders. It can be advantageous for preventing particle agglomeration that can sometimes occur in the wet method.

Materials:

  • Dry silica nanoparticles (pre-dried in a vacuum oven)

  • This compound (CAS 128996-12-3)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum line or inert gas (e.g., nitrogen or argon) inlet

Step-by-Step Procedure:

  • Preparation:

    • Place the pre-dried silica nanoparticles in a three-neck round-bottom flask equipped with a mechanical stirrer.

    • Heat the nanoparticles under vacuum or a flow of inert gas at 110-120 °C for 2-4 hours to remove any adsorbed water from the surface.

  • Silanization Reaction:

    • Cool the flask to room temperature under the inert atmosphere.

    • While stirring the dry silica powder, add this compound dropwise. The amount of silane should be calculated based on the desired surface coverage.

    • After the addition is complete, slowly heat the mixture to 100-120 °C and maintain the reaction for 2-6 hours with continuous stirring.

  • Post-Reaction Treatment:

    • After the reaction, cool the flask to room temperature.

    • To remove any unreacted silane, the modified nanoparticles can be washed with an anhydrous solvent like toluene or hexane, followed by centrifugation and drying as described in the wet method protocol. Alternatively, for some applications, the post-reaction treatment may be omitted.

Characterization of Piperazine-Functionalized Silica Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the functionalized nanoparticles.

Technique Purpose Expected Results for Successful Modification
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the nanoparticle surface.Appearance of new peaks corresponding to the C-H stretching of the propyl chain and piperazine ring (around 2800-3000 cm⁻¹), and N-H bending vibrations. A decrease in the intensity of the broad silanol (Si-OH) peak (around 3400 cm⁻¹) may also be observed.[7][8]
Thermogravimetric Analysis (TGA) To quantify the amount of organic material (silane) grafted onto the silica surface.A weight loss step at temperatures between 200-600 °C corresponding to the decomposition of the grafted piperazine-silane. The percentage of weight loss can be used to calculate the grafting density.[9][10]
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension.A slight increase in the hydrodynamic diameter after modification due to the added organic layer. The polydispersity index (PDI) should remain low, indicating good colloidal stability.[11]
Zeta Potential Analysis To determine the surface charge of the nanoparticles.A shift in the zeta potential towards more positive values, especially at neutral or acidic pH, due to the protonation of the amine groups in the piperazine ring.[11]
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) To visualize the morphology and size of the nanoparticles.The overall morphology and size of the nanoparticles should remain unchanged after modification. The absence of significant agglomeration is a key indicator of a successful and well-controlled process.[7]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface.The appearance of nitrogen (N 1s) and carbon (C 1s) peaks in the XPS spectrum confirms the presence of the piperazine-silane on the surface.[12]
Quantitative NMR (qNMR) To determine the total amount of grafted silane.After dissolution of the silica matrix, the concentration of the released piperazine-propyl fragment can be quantified by ¹H NMR spectroscopy.[13]

Visualizing the Process and Outcome

Chemical Structure and Reaction

Figure 1: General representation of the silanization reaction.

Experimental Workflow: Wet Silanization

Figure 2: Workflow for the wet silanization method.

Applications in Drug Development and Research

The introduction of the piperazine functionality onto the surface of silica nanoparticles opens up a range of possibilities in drug development and biomedical research:

  • Drug Delivery: The modified nanoparticles can serve as carriers for various therapeutic agents. The piperazine group can be utilized for pH-responsive drug release, where the drug is released more readily in the acidic tumor microenvironment.[14]

  • Gene Delivery: The cationic nature of the protonated piperazine ring can facilitate the binding and delivery of anionic genetic material such as siRNA and DNA.

  • Bioimaging: The functionalized nanoparticles can be further conjugated with imaging agents (e.g., fluorescent dyes, MRI contrast agents) for diagnostic applications.[15]

  • Targeted Therapies: The secondary amine in the piperazine ring provides a reactive site for the attachment of targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues.

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store the chemical in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

The surface modification of silica nanoparticles with this compound is a versatile and valuable technique for creating advanced functional materials. By following the detailed protocols and characterization methods outlined in this guide, researchers can reliably produce piperazine-functionalized silica nanoparticles with tailored properties for a wide range of applications in drug delivery, diagnostics, and beyond. The ability to introduce a reactive and pH-responsive functional group onto a stable and biocompatible nanoparticle core makes this a powerful tool in the development of next-generation nanomedicines.

References

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  • Iurciuc (Tincu), C. E., et al. (2020). A Versatile Method for Grafting Polymers on Nanoparticles. ACS omega, 5(2), 1183-1191.
  • Park, J. H., et al. (2012). Preparation and characterization of surface modified silica nanoparticles with organo-silane compounds. Applied Surface Science, 258(17), 6497-6502.
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  • Ahamed, M., et al. (2024). Synthesis and characterization of piperine-modified mesoporous silica nanoparticles for biomedical applications. Biotechnology and Applied Biochemistry, 71(5), 1236-1246.
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  • Unger, W. E. S., et al. (2020). Quantifying surface groups on aminated silica nanoparticles of different size, surface chemistry, and porosity with. Analytical Methods, 12(40), 4866-4877.
  • Synthesis and Optimization of Mesoporous Silica Nanoparticles for Ruthenium Polypyridyl Drug Delivery. (2021). Molecules, 26(3), 578.
  • One-pot synthesis and application of novel amino-functionalized silica nanoparticles using guanidine as amino group. (2017). New Journal of Chemistry, 41(19), 10761-10767.
  • FTIR Thermal Analysis on Organofunctionalized Silica Gel. (2001). Journal of the Brazilian Chemical Society, 12(2), 159-164.
  • Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability. (2021).
  • Engineering silica nanoparticles for precision nanomedicine: synthesis & functionalization – a review. (2023).
  • Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. (2018). Chemical Engineering Transactions, 63, 733-738.
  • “Grafting From” -Living Cationic Polymerization of Poly(isobutylene) from Silica-Nanoparticle Surfaces. (2004). Macromolecules, 37(13), 4785-4792.
  • Thymol-Functionalized Silica Nanomaterials Prepared by Post-Grafting Method: Preparation, Characterization, Bactericidal Activity and Mechanism Research. (2024).
  • Key Parameters for the Rational Design, Synthesis, and Functionalization of Biocompatible Mesoporous Silica Nanoparticles. (2020). Pharmaceutics, 12(10), 954.

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Application Notes and Protocols for 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine in Polymer Composites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Piperazine-Functional Silane for Enhanced Composite Performance

In the continuous pursuit of advanced materials with superior performance, the interface between the inorganic reinforcement and the polymer matrix in composite materials remains a critical determinant of overall properties. Silane coupling agents are indispensable in bridging this interface, creating a robust link that enhances stress transfer, improves filler dispersion, and ultimately elevates the mechanical and environmental resistance of the composite.

This document introduces 1-(3-(dimethoxy(methyl)silyl)propyl)piperazine , a bifunctional organosilane with significant potential as a coupling agent in a variety of polymer composites. Its unique molecular architecture, featuring a piperazine functional group and a dimethoxy(methyl)silyl group, suggests its utility in both thermosetting and thermoplastic composite systems. The piperazine moiety, a cyclic diamine, offers two reactive sites, which can enhance crosslinking in thermoset matrices like epoxies and polyurethanes, and promote strong interfacial adhesion in thermoplastics through hydrogen bonding and improved wettability. Furthermore, piperazine-containing structures have been noted for their contribution to char formation, potentially enhancing the flame-retardant properties of the final composite.

These application notes provide a comprehensive guide for researchers and materials scientists on the utilization of this compound in polymer composites. While direct literature on this specific silane in polymer composites is emerging, the principles outlined herein are grounded in the well-established chemistry of aminosilane coupling agents and provide a robust starting point for formulation development and optimization.

Chemical Profile of this compound

PropertyValue
CAS Number 128996-12-3
Molecular Formula C₁₀H₂₄N₂O₂Si
Molecular Weight 232.40 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~250 °C (estimated)
Density ~0.98 g/cm³ (estimated)

Proposed Mechanism of Action

The efficacy of this compound as a coupling agent is predicated on its dual-reactivity. The proposed mechanism involves a two-stage process:

  • Reaction with the Inorganic Filler: The dimethoxy(methyl)silyl end of the molecule undergoes hydrolysis in the presence of water to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups present on the surface of inorganic fillers (e.g., glass fibers, silica, alumina), forming stable covalent siloxane bonds (Si-O-Filler). This initial step effectively grafts the silane onto the filler surface.

  • Interaction with the Polymer Matrix: The piperazine functional group at the other end of the molecule interacts with the polymer matrix.

    • In Thermosetting Resins (e.g., Epoxies): The secondary amine in the piperazine ring can readily react with epoxy groups, integrating the filler into the crosslinked polymer network. This covalent bonding significantly enhances load transfer from the matrix to the reinforcement.

    • In Thermoplastic Resins (e.g., Polyamides, Polyesters): The piperazine group can form strong hydrogen bonds with polar groups in the polymer chain. This improves interfacial adhesion and can also enhance the dispersion of the filler within the matrix.

This molecular bridge created by the silane is crucial for improving the overall performance of the composite material.[1][2][3]

Visualizing the Coupling Mechanism

G Filler [Filler]-OH Silanol Silanol Intermediate Condensation Filler->Silanol Forms Covalent Si-O-Filler Bond Silane This compound H₂O (Hydrolysis) Silane->Silanol + H₂O - CH₃OH Matrix Polymer Chain (e.g., Epoxy Resin) Silanol->Matrix Reacts with or Interacts with Matrix

Caption: Proposed mechanism of this compound at the filler-matrix interface.

Experimental Protocols

Protocol 1: Surface Treatment of Inorganic Fillers

This protocol details the procedure for treating the surface of inorganic fillers such as silica, glass fibers, or talc with this compound.

Materials and Equipment:

  • Inorganic filler (e.g., silica powder, chopped glass fibers)

  • This compound

  • Solvent (e.g., ethanol/water mixture, 95:5 v/v)

  • Acetic acid (optional, for pH adjustment)

  • High-shear mixer or rotary evaporator

  • Oven

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Filler Preparation: Ensure the filler is dry by heating it in an oven at 110-120°C for 2-4 hours to remove any adsorbed moisture. Cool to room temperature in a desiccator.

  • Silane Solution Preparation:

    • Prepare a 1-2% (w/w) solution of this compound in the ethanol/water solvent.

    • For hydrolysis of the silane, allow the solution to stand for approximately 1 hour with gentle agitation. For most aminosilanes, pH adjustment is not necessary.

  • Filler Treatment:

    • Slurry Method: Add the dried filler to the silane solution to form a slurry. The amount of solution should be sufficient to completely wet the filler. Agitate the slurry for 15-30 minutes.

    • Spray Method: For larger quantities, the silane solution can be sprayed onto the filler while it is being agitated in a high-shear mixer.

  • Solvent Removal: Remove the solvent by filtration or using a rotary evaporator at 40-50°C.

  • Drying and Curing:

    • Dry the treated filler in an oven at 60-80°C for 1-2 hours to remove residual solvent.

    • Cure the silane layer by heating the filler at 110-120°C for 30-60 minutes. This promotes the formation of covalent bonds between the silane and the filler surface.

  • Storage: Store the surface-treated filler in a dry, sealed container until use.

Protocol 2: Preparation of Polymer Composites

This protocol provides a general method for incorporating the silane-treated filler into a polymer matrix. The example below uses an epoxy resin system.

Materials and Equipment:

  • Silane-treated filler (from Protocol 1)

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Curing agent for epoxy resin (e.g., an amine hardener)

  • Mechanical stirrer or planetary mixer

  • Vacuum oven or desiccator

  • Molds for sample preparation

  • Hot press (for thermosets) or extruder/injection molder (for thermoplastics)

Procedure:

  • Degassing: Degas the epoxy resin and curing agent separately under vacuum for 30 minutes to remove any entrapped air.

  • Dispersion of Filler:

    • Add the desired amount of silane-treated filler to the degassed epoxy resin.

    • Mix thoroughly using a mechanical stirrer at a moderate speed (e.g., 500-1000 rpm) for 15-30 minutes, or until a homogeneous dispersion is achieved. Mild heating (40-50°C) can reduce the viscosity of the resin and aid in dispersion.

    • For optimal dispersion of nano-fillers, ultrasonication may be employed.

  • Addition of Curing Agent:

    • Add the stoichiometric amount of the curing agent to the filler-resin mixture.

    • Mix thoroughly for another 5-10 minutes, avoiding the introduction of air bubbles.

  • Degassing the Mixture: Degas the final mixture under vacuum for 10-15 minutes to remove any air introduced during mixing.

  • Casting and Curing:

    • Pour the mixture into pre-heated and release-agent-coated molds.

    • Cure the composite according to the resin manufacturer's recommended curing schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C).

  • Post-Curing and Demolding:

    • Allow the samples to cool to room temperature before demolding.

    • Post-curing at a higher temperature may be necessary to achieve optimal properties.

Workflow for Composite Preparation

G start Start: Materials Preparation filler_prep Dry Inorganic Filler start->filler_prep silane_sol Prepare Silane Solution start->silane_sol resin_prep Degas Epoxy Resin & Hardener start->resin_prep filler_treat Treat Filler with Silane Solution filler_prep->filler_treat silane_sol->filler_treat dry_cure Dry and Cure Treated Filler filler_treat->dry_cure mix_filler Disperse Treated Filler in Resin dry_cure->mix_filler resin_prep->mix_filler add_hardener Add Hardener to Mixture mix_filler->add_hardener degas_final Degas Final Mixture add_hardener->degas_final cast_cure Cast into Molds and Cure degas_final->cast_cure end_process End: Demold and Characterize Composite cast_cure->end_process

Caption: Experimental workflow for the preparation of polymer composites with silane-treated fillers.

Expected Performance Enhancements

The incorporation of this compound as a coupling agent is anticipated to lead to significant improvements in the properties of polymer composites. The following table provides illustrative data based on typical enhancements observed with aminosilane coupling agents in filled polymer systems. Actual results will depend on the specific polymer matrix, filler type and loading, and processing conditions.

PropertyUntreated Filler CompositeSilane-Treated Filler CompositeExpected ImprovementRationale
Tensile Strength (MPa) 5075+50%Improved stress transfer across the filler-matrix interface.[1]
Flexural Modulus (GPa) 3.04.2+40%Enhanced stiffness due to better filler-matrix adhesion.
Impact Strength (kJ/m²) 2535+40%Better energy dissipation at the interface, preventing crack propagation.
Water Absorption (%) 0.80.3-62.5%Formation of a hydrophobic siloxane layer at the filler surface, reducing water ingress.
Glass Transition Temp. (Tg) (°C) 150165+15°CRestricted polymer chain mobility at the interface due to strong interactions with the silane.[4][5]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong acids and oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound presents a promising avenue for the development of high-performance polymer composites. Its unique piperazine functionality offers the potential for enhanced reactivity and adhesion, particularly in thermosetting systems. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers to explore the capabilities of this novel silane coupling agent. Further studies are warranted to quantify its effects in various polymer-filler systems and to fully elucidate its structure-property relationships. Optimization of treatment conditions and loading levels will be key to unlocking the full potential of this versatile molecule in advanced materials applications.

References

  • Silane Coupling Agents in Polymer-based Reinforced Composites: A Review. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Effect of Aminosilane Coupling Agent-Modified Nano-SiO2 Particles on Thermodynamic Properties of Epoxy Resin Composites. (2022). MDPI. Retrieved January 24, 2026, from [Link]

  • Effect of Aminosilane Coupling Agents with Different Chain Lengths on Thermo-Mechanical Properties of Cross-Linked Epoxy Resin. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]

  • The improvement in properties of polyester resin-based composites using a new type of silane coupling agent. (2021). Polimery. Retrieved January 24, 2026, from [Link]

  • The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. (2023). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Small core of piperazine/silane aggregation initiate efficient charring flame retardant effect in polypropylene composites. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

  • The Effect of 3-(Trimethoxysilyl) Propyl Methacrylate on the Mechanical, Thermal, and Morphological Properties of Poly(methyl methacrylate)/Hydroxyapatite Composites. (2010). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Chemistry of Silanes: Interfaces in Dental Polymers and Composites. (2018). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation. (2021). MDPI. Retrieved January 24, 2026, from [Link]

  • Chemical Structural Coherence Principle on Polymers for Better Adhesion. (2022). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications. (2023). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Grafting of 3-(trimethoxysilyl)propyl methacrylate onto polypropylene and use as a coupling agent in viscose fiber/polypropylene composites. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]

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Application Note: Dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane as a Versatile, pH-Responsive Linker for Bioconjugation and Surface Modification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of advanced drug delivery and diagnostics, the linker molecule connecting a payload to a carrier or surface is a critical determinant of efficacy, stability, and functionality.[1][2] This guide details the experimental use of dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane, a heterobifunctional linker possessing a unique combination of a surface-reactive silane group and a conjugatable, pH-sensitive piperazine moiety. The dimethoxysilane terminus allows for covalent immobilization onto hydroxylated inorganic substrates like silica and metal oxides, while the terminal piperazine offers a nucleophilic site for payload attachment and introduces pH-responsive characteristics.[3][4] We provide scientifically-grounded protocols for the synthesis, surface immobilization, and subsequent bioconjugation of this linker, highlighting its potential in creating sophisticated drug delivery systems, diagnostic platforms, and tailored biomaterials.

Introduction: A Linker with Dual Personality

The efficacy of many modern therapeutics and diagnostic tools hinges on the precise tethering of active molecules to substrates. Dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane is an exemplary molecule for this purpose, offering two distinct chemical functionalities.

  • The Silane Anchor: The dimethoxy-methyl-silyl group is the substrate-binding domain. In the presence of trace water, the methoxy groups hydrolyze to form reactive silanols (-Si-OH).[5] These silanols can then undergo condensation reactions with hydroxyl groups present on inorganic surfaces (e.g., glass, silica, titanium oxide) to form stable, covalent siloxane bonds (-Si-O-Substrate).[6] They can also self-condense with other silane molecules to form a cross-linked polysiloxane network on the surface.[7] This process, known as silanization, creates a robust and durable attachment.[8]

  • The Piperazine Payload Interface: The piperazine ring serves as the conjugation and functional hub.[9] The secondary amine in the ring is a potent nucleophile, readily available for forming stable amide, urea, or thiourea bonds with payloads containing carboxylic acids, isocyanates, or isothiocyanates, respectively.[10][11] Furthermore, piperazine's basicity allows it to be protonated in acidic environments, such as those found in endosomes or the tumor microenvironment.[] This change in protonation state can alter the linker's solubility and conformation, offering a built-in mechanism for pH-triggered payload release or enhanced cellular uptake.[9][13]

G cluster_linker Dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane cluster_functions Dual Functionality Linker Si(OMe)₂-CH₃-(CH₂)₃-Piperazine-H Silane Silane Anchor (Surface Immobilization) Linker->Silane Hydrolysis & Condensation Piperazine Piperazine Interface (Payload Conjugation & pH-Sensing) Linker->Piperazine Nucleophilic Reaction Substrate Inorganic Substrate (e.g., Silica, TiO₂) Silane->Substrate Payload Active Payload (e.g., Drug, Fluorophore) Piperazine->Payload

Caption: Logical diagram of the linker's dual functionality.

Synthesis of Dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane

This protocol is adapted from established methods for synthesizing similar N-substituted piperazinyl silane coupling agents.[14] The reaction proceeds via a nucleophilic substitution where piperazine displaces the chlorine atom from 3-chloropropyl(dimethoxy)methylsilane. An excess of piperazine is used to act as both the nucleophile and the base to neutralize the HCl byproduct.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Piperazine, anhydrous≥99%e.g., Sigma-AldrichMust be anhydrous to prevent silane hydrolysis.
3-Chloropropyl(dimethoxy)methylsilane95-97%e.g., Gelest, Inc.
Toluene, anhydrous≥99.8%e.g., Sigma-AldrichReaction solvent.
Diethyl ether, anhydrous≥99%e.g., Sigma-AldrichFor precipitation.
Round-bottom flask with reflux condenser--
Magnetic stirrer with heating--
Filtration apparatus--For collecting precipitate.
Rotary evaporator--For solvent removal.
Synthesis Workflow

G Synthesis Reaction Scheme Reactants Piperazine (excess) + 3-Chloropropyl(dimethoxy)methylsilane Conditions Toluene Reflux (e.g., 110-115°C) ~4-6 hours Reactants->Conditions Products Dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane + Piperazine Hydrochloride (precipitate) Conditions->Products

Caption: Reaction scheme for linker synthesis.

Step-by-Step Protocol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous piperazine (2.5 equivalents) in anhydrous toluene.

  • Addition of Silane: To the stirring solution, add 3-chloropropyl(dimethoxy)methylsilane (1.0 equivalent) dropwise.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. A white precipitate (piperazine hydrochloride) will form as the reaction progresses.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the piperazine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.

    • Combine the filtrate and the washings.

  • Purification:

    • Remove the toluene from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation to yield the pure dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane as a colorless liquid.

Characterization

The identity and purity of the synthesized linker should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of starting materials.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., Si-O-C, C-N, N-H).

  • Mass Spectrometry (GC-MS or ESI-MS): To confirm the molecular weight (232.40 g/mol ).[15]

Application Protocol: Surface Modification of Silica Nanoparticles

This protocol describes the covalent attachment of the linker to a hydroxylated surface, using silica nanoparticles (SiNPs) as a model substrate. The key is the controlled hydrolysis of the alkoxysilane groups followed by condensation onto the SiNP surface.[5][16]

Workflow for Silanization

G A 1. Disperse SiNPs in Anhydrous Toluene B 2. Add Linker Solution (e.g., 1-5% w/v in toluene) A->B C 3. Controlled Hydrolysis (Add trace H₂O or rely on surface-bound water) B->C D 4. Reaction (Heat, e.g., 80°C, overnight) C->D E 5. Washing & Centrifugation (Remove excess unbound linker) D->E F 6. Curing (Heat under vacuum to complete condensation) E->F G 7. Characterize Functionalized SiNPs F->G

Caption: Experimental workflow for nanoparticle silanization.

Step-by-Step Protocol
  • Nanoparticle Preparation: Disperse a known quantity of silica nanoparticles (e.g., 100 mg) in anhydrous toluene (e.g., 20 mL) via bath sonication until a homogenous suspension is achieved. Causality: Anhydrous solvent prevents premature, uncontrolled self-polymerization of the silane in solution.

  • Silane Addition: In a separate vial, prepare a solution of the linker in anhydrous toluene (e.g., 2% w/v). Add this solution to the nanoparticle suspension under vigorous stirring. A typical ratio is 5-10 µL of silane per m² of nanoparticle surface area.

  • Reaction Initiation: The reaction can be initiated by the water already adsorbed on the silica surface. For less reactive surfaces, a substoichiometric amount of water (relative to the silane) can be added to catalyze hydrolysis.[17]

  • Reaction & Curing:

    • Heat the mixture to 80 °C and stir overnight under an inert atmosphere.

    • Collect the nanoparticles by centrifugation.

    • Wash the particles sequentially with toluene and ethanol (3 times each) to remove any unbound silane.

    • Cure the functionalized nanoparticles by heating at 110 °C under vacuum for 2-3 hours. Causality: Curing drives the condensation reaction to completion, forming stable covalent bonds and removing residual water and solvent.

Protocol Validation: Surface Characterization

Confirming successful surface modification is crucial.[18]

TechniqueExpected Result for Successful Silanization
XPS (X-ray Photoelectron Spectroscopy) Appearance of N 1s and Si 2p signals corresponding to the linker. An increase in the C 1s signal.[8]
Zeta Potential Analysis A significant shift in the surface charge, typically towards a more positive value at neutral pH due to the piperazine groups.
Contact Angle Goniometry If modifying a flat silica wafer, an increase in the water contact angle, indicating a change from a hydrophilic to a more hydrophobic surface.[19]
FT-IR Spectroscopy Appearance of C-H stretching peaks (~2800-3000 cm⁻¹) from the propyl chain and piperazine ring.

Application Protocol: Payload Conjugation

This protocol demonstrates how to conjugate a carboxyl-containing payload (using the fluorescent dye 5-Carboxyfluorescein as a model) to the piperazine-functionalized nanoparticles via carbodiimide chemistry.

Step-by-Step Protocol
  • Payload Activation: In an anhydrous solvent like DMF or DMSO, dissolve the carboxyl-containing payload (1.2 equivalents), EDC hydrochloride (1.5 equivalents), and N-hydroxysuccinimide (NHS) (1.5 equivalents). Stir at room temperature for 1 hour in the dark to form the NHS-ester. Causality: Converting the carboxylic acid to a more reactive NHS-ester prevents side reactions and improves coupling efficiency with the secondary amine of the piperazine.

  • Nanoparticle Suspension: Re-disperse the piperazine-functionalized nanoparticles in the same anhydrous solvent.

  • Conjugation Reaction: Add the activated payload solution to the nanoparticle suspension. Stir the reaction overnight at room temperature, protected from light.

  • Washing: Collect the conjugated nanoparticles by centrifugation. Wash repeatedly with the reaction solvent and then with a buffered aqueous solution (e.g., PBS) to remove unreacted payload and coupling agents.

  • Final Resuspension: Resuspend the final conjugate in the desired buffer for storage or downstream application.

Protocol Validation: Conjugation Characterization
  • Fluorescence Spectroscopy/Microscopy: For a fluorescent payload, successful conjugation will be evident by strong fluorescence associated with the nanoparticle pellet after washing.

  • UV-Vis Spectroscopy: Quantification of the payload can be achieved by measuring the absorbance of the supernatant before and after conjugation, or by measuring the absorbance of the payload after cleaving it from a known quantity of nanoparticles.

References

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Application Notes and Protocols for Self-Assembled Monolayers of γ-Piperazinylpropylmethyldimethoxysilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a solid substrate. They represent a cornerstone of nanotechnology and surface engineering, enabling precise control over the physicochemical properties of interfaces. This guide provides a detailed protocol for the formation of self-assembled monolayers using γ-Piperazinylpropylmethyldimethoxysilane (CAS No. 128996-12-3).

This bifunctional organosilane is of particular interest to researchers in drug development, biomaterials, and sensor technology.[1] Its piperazine headgroup offers sites for further chemical modification, while the dimethoxysilyl group provides a robust anchor to hydroxylated surfaces.[1] The dual reactivity allows this molecule to act as a crucial link between inorganic substrates and organic or biological systems.[1] This document will detail the underlying chemical principles, a step-by-step laboratory protocol, and methods for the characterization of the resulting monolayer.

Molecular Profile: γ-Piperazinylpropylmethyldimethoxysilane

Parameter Value
CAS Number 128996-12-3
Molecular Formula C10H24N2O2Si
Molecular Weight 232.40 g/mol
Boiling Point 279.6 ± 25.0 °C at 760 Torr
Density 0.946 ± 0.06 g/cm³
Refractive Index 1.4628
Flash Point 122.9 ± 23.2 °C
Hydrolytic Sensitivity Reacts slowly with moisture/water

Data sourced from ChemicalBook.[2]

Mechanism of Silane Self-Assembly

The formation of a silane-based SAM is a multi-step process that relies on the reactivity of the methoxysilyl groups with hydroxylated surfaces.[3] The process can be broken down into the following key stages:

  • Hydrolysis: In the presence of trace amounts of water, the methoxy groups (-OCH3) on the silicon atom hydrolyze to form reactive silanol groups (-Si-OH).

  • Physisorption: The silanol-containing molecules adsorb onto the hydroxylated substrate surface via hydrogen bonding.

  • Condensation (Covalent Bonding): The silanol groups of the molecule covalently bond with the hydroxyl groups (-OH) on the substrate, releasing water or methanol as a byproduct. This step anchors the molecule to the surface.

  • Lateral Polymerization: Adjacent silanol groups on neighboring molecules can also condense with each other, forming a cross-linked siloxane (-Si-O-Si-) network. This lateral polymerization contributes to the stability and dense packing of the monolayer.

Experimental Workflow

The following diagram illustrates the key stages in the formation of a γ-Piperazinylpropylmethyldimethoxysilane SAM.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_deposition Monolayer Deposition cluster_post Post-Deposition Processing cluster_char Characterization Substrate Select Substrate (e.g., Glass, Si Wafer) Cleaning Piranha or RCA Clean Substrate->Cleaning Hydroxylation Plasma or Acid Treatment Cleaning->Hydroxylation Solution Prepare Silane Solution (Anhydrous Solvent) Immersion Immerse Substrate Solution->Immersion Incubation Incubate (Controlled Atmosphere) Immersion->Incubation Rinsing Rinse with Solvent Incubation->Rinsing Curing Anneal/Cure Rinsing->Curing Drying Dry with Inert Gas Curing->Drying Characterization Analyze SAM Quality (e.g., AFM, XPS, Contact Angle) Drying->Characterization

Caption: Workflow for the formation and characterization of a silane-based SAM.

Detailed Protocol

I. Reagents and Equipment
  • γ-Piperazinylpropylmethyldimethoxysilane (CAS 128996-12-3)

  • Anhydrous solvent (e.g., toluene or ethanol)

  • Substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) (Caution: Extremely corrosive and reactive) or RCA-1 solution (5:1:1 DI water: 27% NH4OH: 30% H2O2)

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen or Argon gas source

  • Sonicator

  • Oven or hotplate

  • Glassware (beakers, petri dishes)

  • Tweezers

II. Substrate Preparation (Hydroxylation)

A pristine and highly hydroxylated surface is critical for the formation of a high-quality SAM.

  • Cleaning:

    • Piranha Etch (for silicon and glass): Submerse the substrates in freshly prepared piranha solution for 15-30 minutes. Extreme caution is required when handling piranha solution. It reacts violently with organic materials.[4]

    • RCA-1 Clean (for silicon): Alternatively, sonicate substrates in RCA-1 solution at 75-80°C for 15 minutes.

  • Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.

  • Drying: Dry the substrates under a stream of nitrogen or argon gas.

  • Surface Activation (Hydroxylation): Immediately before use, treat the cleaned substrates with an oxygen plasma cleaner for 2-5 minutes to generate a high density of surface hydroxyl groups. If a plasma cleaner is not available, a final rinse with a mild acid followed by DI water can also be effective.

III. Silane Solution Preparation
  • Work in a low-humidity environment (e.g., a glovebox or under a nitrogen blanket) to minimize premature hydrolysis of the silane in the bulk solution.

  • Prepare a dilute solution of γ-Piperazinylpropylmethyldimethoxysilane in an anhydrous solvent. A typical starting concentration is 1% (v/v). The optimal concentration may need to be determined empirically.

IV. Self-Assembled Monolayer Deposition
  • Immerse the freshly hydroxylated substrates into the silane solution.[5] Ensure the entire surface is in contact with the solution.

  • Seal the container to minimize exposure to atmospheric moisture.

  • Allow the self-assembly process to proceed for 2-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[5]

V. Post-Deposition Rinsing and Curing
  • Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous solvent to remove any physisorbed molecules.[6] Sonication for 1-2 minutes in fresh solvent can aid in removing loosely bound silane.

  • Curing (Annealing): To promote further cross-linking within the monolayer and strengthen the covalent bonds to the substrate, bake the coated substrates in an oven at 110-120°C for 30-60 minutes.

  • Final Rinse: Perform a final rinse with the solvent to remove any remaining unbound material.

  • Drying: Dry the substrates under a stream of nitrogen or argon gas. The SAM-coated substrates are now ready for characterization or further use.

Characterization of the Self-Assembled Monolayer

Verifying the quality of the SAM is a crucial step. Several analytical techniques can be employed to assess the coverage, thickness, and surface properties of the monolayer.

Technique Information Obtained
Contact Angle Goniometry Provides information on the surface energy and hydrophobicity/hydrophilicity of the monolayer. A successful SAM formation should result in a significant and uniform change in the water contact angle compared to the bare substrate.
Atomic Force Microscopy (AFM) Used to visualize the surface topography and measure roughness.[7] A high-quality SAM should exhibit a smooth surface. It can also be used to measure the thickness of the monolayer through nanoindentation or by imaging a patterned surface.[7]
X-ray Photoelectron Spectroscopy (XPS) Confirms the elemental composition of the surface.[7] The presence of Si, C, N, and O peaks corresponding to the silane molecule and the disappearance or attenuation of the substrate signal confirms the presence of the monolayer.
Ellipsometry A non-destructive optical technique used to measure the thickness of the thin film with high precision.[8]

Applications in Research and Drug Development

The ability to functionalize surfaces with γ-Piperazinylpropylmethyldimethoxysilane opens up numerous possibilities:

  • Biomaterial Surface Modification: The piperazine group can be used to immobilize proteins, peptides, or other biomolecules to study cell adhesion and signaling.

  • Drug Delivery: Functionalized nanoparticles can be created for targeted drug delivery applications.

  • Biosensors: The monolayer can serve as a linker for attaching biorecognition elements (e.g., antibodies, enzymes) to a sensor surface.[3]

  • Adhesion Promotion: In composite materials, this silane can act as a coupling agent to improve the adhesion between an inorganic filler and an organic polymer matrix.[9]

Troubleshooting

Problem Possible Cause Solution
Incomplete or Patchy Monolayer Inadequate substrate cleaning/hydroxylation.Optimize the cleaning and surface activation steps. Ensure the substrate is highly hydrophilic before deposition.
Premature hydrolysis of silane.Use anhydrous solvents and work in a low-humidity environment.
Insufficient incubation time.Increase the deposition time to allow for complete monolayer formation.
Aggregates on the Surface Silane polymerization in solution.Prepare the silane solution immediately before use. Avoid prolonged storage of the solution.
Inadequate rinsing.Improve the post-deposition rinsing protocol, including a sonication step.
Poor Adhesion of the Monolayer Incomplete curing.Ensure the curing temperature and time are sufficient to promote covalent bonding and cross-linking.

Conclusion

The protocol outlined in this document provides a robust framework for the creation of high-quality self-assembled monolayers of γ-Piperazinylpropylmethyldimethoxysilane. By carefully controlling the experimental parameters, particularly substrate preparation and the deposition environment, researchers can generate well-defined, functionalized surfaces suitable for a wide range of applications in drug development, materials science, and biotechnology. The versatility of the terminal piperazine group makes this a valuable tool for advanced surface engineering.

References

  • ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Retrieved from [Link]

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]

  • ACS Publications. (2017). Characterization of Self-Assembled Monolayers on a Ruthenium Surface. Langmuir. Retrieved from [Link]

  • Dr. Lee Group. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization. Retrieved from [Link]

  • RSC Publishing. (n.d.). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Retrieved from [Link]

  • Silico. (n.d.). Silane Coupling Agents. Retrieved from [Link]

  • Changfu Chemical. (n.d.). The Many Applications of Triethylsilane: From Synthesis to Industry. Retrieved from [Link]

  • Hangzhou Jessica Chemicals Co.,Ltd. (n.d.). γ-piperazinylpropylmethyldimethoxysilane|KH-608|128996-12-3. Retrieved from [Link]

  • The Mrksich Group. (n.d.). self-assembled monolayers of alkanethiolates on gold. Retrieved from [Link]

  • Institute of Solid State Physics. (n.d.). Self assembled monolayer formation of alkanethiols on gold. Retrieved from [Link]

  • Quantum Chemistry Laboratory. (n.d.). Structure and growth of self-assembling monolayers. Retrieved from [Link]

  • NIH. (n.d.). Characterization of Self-Assembled Monolayers on a Ruthenium Surface. Retrieved from [Link]

  • ACS Publications. (n.d.). Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. Langmuir. Retrieved from [Link]

  • PubMed. (n.d.). Fabrication of self-assembled monolayers exhibiting a thiol-terminated surface. Retrieved from [Link]

  • SiSiB. (n.d.). SiSiB® PC1412 Piperazinylpropylmethyldimethoxysilane, CAS 128996123. Retrieved from [Link]

  • Åbo Akademi University Research Portal. (2023). Stability of thiol-based self-assembled monolayer functionalized electrodes in EG. Retrieved from [Link]

  • ResearchGate. (2013). Characterisation of self-assembled monolayers?. Retrieved from [Link]

  • Agilent. (2007). A New Approach to Generate Thiol-terminated SAMs on Gold. Retrieved from [Link]

  • Changfu Chemical. (n.d.). The Role of Silicon in Organic, Organometallic and Polymer Chemistry. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work. Our goal is to equip you with the scientific rationale and practical protocols to effectively solubilize this versatile bifunctional molecule.

Understanding the Molecule: A Dual-Personality Compound

This compound possesses a unique chemical structure that dictates its solubility behavior. It combines a hydrophilic and basic piperazine ring with a hydrolyzable dimethoxy(methyl)silyl group. This duality is the primary source of solubility challenges.

  • The Piperazine Moiety: This functional group is basic and contains two amine nitrogens. Piperazine itself is highly soluble in water and ethanol[1][2][3]. Its basicity means that its charge state, and therefore its solubility, can be significantly influenced by pH.

  • The Dimethoxy(methyl)silyl Group: This end of the molecule is a silane coupling agent. These agents are generally soluble in organic solvents such as toluene, xylene, and acetone[4]. However, the methoxy groups are susceptible to hydrolysis in the presence of water, forming reactive silanol (Si-OH) groups[5]. This hydrolysis can be catalyzed by both acids and bases[6].

The primary challenge arises from the hydrolysis of the silyl group, which can lead to self-condensation and the formation of insoluble siloxane (Si-O-Si) networks, causing solutions to become turbid or precipitate[5][7].

Frequently Asked Questions (FAQs)

Q1: My solution of this compound in an aqueous buffer turned cloudy. What is happening and how can I prevent it?

A1: The cloudiness, or turbidity, is likely due to the hydrolysis of the dimethoxy(methyl)silyl group followed by condensation. The presence of water initiates the conversion of the methoxy groups to silanol groups. These silanols are unstable and can react with each other to form siloxane bonds, leading to the formation of larger, insoluble oligomers or polymers[5][7]. The amino groups of the piperazine moiety can also catalyze this condensation[8].

Troubleshooting Steps:

  • Control the pH: The rate of hydrolysis and condensation is pH-dependent. Working at a slightly acidic pH (around 4-5) can slow down the condensation of silanols. However, the piperazine group will be protonated at this pH, which may affect its intended reactivity.

  • Minimize Water Content: If your application allows, using a co-solvent system with a lower water content can reduce the rate of hydrolysis.

  • Temperature Control: Perform your dissolution and subsequent reactions at a low temperature (e.g., on ice) to decrease the rates of both hydrolysis and condensation.

  • Freshly Prepare Solutions: Always prepare your solutions immediately before use to minimize the time available for hydrolysis and condensation to occur.

Q2: What is the best starting solvent to dissolve this compound for subsequent reaction in an aqueous medium?

A2: Given the dual nature of the molecule, a two-step dissolution process is often most effective.

  • Initial Dissolution in an Organic Solvent: Begin by dissolving the compound in a water-miscible organic solvent in which silane coupling agents are known to be soluble[4]. Good starting choices include:

    • Ethanol

    • Isopropanol

    • Acetone (use with caution, as it may not be a suitable diluent for all silanes)[9]

  • Slow Addition to the Aqueous Medium: Once fully dissolved in the organic solvent, add this solution dropwise to your aqueous buffer with vigorous stirring. This method helps to rapidly disperse the molecules, reducing the likelihood of localized high concentrations that can lead to precipitation upon hydrolysis.

Q3: Can I increase the solubility by adjusting the pH? If so, what is the optimal pH range?

A3: Yes, pH adjustment can significantly impact solubility, primarily by protonating the basic piperazine ring.

  • Acidic pH (below the pKa of piperazine): In acidic conditions, the piperazine nitrogens will be protonated, forming a more soluble salt. This can be an effective strategy to increase solubility in aqueous media[1][3]. A pH range of 4-6 is a reasonable starting point. However, be aware that acidic conditions can also catalyze the hydrolysis of the silyl group[6].

  • Basic pH: While the free base form of the piperazine may be less soluble in water, basic conditions can also influence the hydrolysis and condensation of the silyl moiety.

Recommendation: For aqueous solutions, start by adjusting the pH of your buffer to be slightly acidic before adding the compound. This protonates the piperazine, enhancing solubility.

Troubleshooting Guide: Step-by-Step Protocols

Protocol 1: General Solubilization in an Aqueous Buffer

This protocol is designed for applications where the final solution must be aqueous.

  • Pre-cool all solutions: Place your aqueous buffer and a water-miscible organic solvent (e.g., ethanol) in an ice bath.

  • Initial Dissolution: Weigh the desired amount of this compound and dissolve it in a minimal amount of the pre-cooled organic solvent.

  • pH Adjustment of Buffer: Adjust the pH of your aqueous buffer to the desired value (e.g., pH 5.0) while it is still in the ice bath.

  • Slow Addition and Mixing: With vigorous stirring, add the organic solution of your compound dropwise to the cold, pH-adjusted aqueous buffer.

  • Immediate Use: Use the freshly prepared solution immediately to prevent degradation.

Protocol 2: Solubilization in Organic Solvents

For applications in non-aqueous systems, such as coatings or polymer formulations.

  • Solvent Selection: Choose a dry, non-polar, or low-polarity organic solvent. Toluene and xylene are good starting points[4].

  • Drying the Solvent: Ensure your solvent is anhydrous to prevent premature hydrolysis of the silyl group. Use of molecular sieves is recommended.

  • Dissolution: Add the this compound to the dry solvent and stir until fully dissolved. Gentle warming can be used if necessary, but be cautious of potential side reactions.

Visualization of the Solubilization Challenge

The following diagram illustrates the key chemical processes affecting the solubility of this compound in aqueous environments.

G cluster_0 Initial State cluster_1 Aqueous Environment cluster_2 Chemical Processes cluster_3 Potential Outcomes Soluble_Molecule This compound (Soluble Monomer) Water H₂O Present Soluble_Molecule->Water Introduction to... Hydrolysis Hydrolysis of Silyl Group (Forms Silanols) Water->Hydrolysis Initiates pH_Control pH Adjustment pH_Control->Hydrolysis Catalyzes Protonation Protonation of Piperazine pH_Control->Protonation Affects Condensation Condensation of Silanols (Forms Siloxane Bonds) Hydrolysis->Condensation Leads to Insoluble_Oligomers Insoluble Oligomers/Polymers (Precipitation/Turbidity) Condensation->Insoluble_Oligomers Results in Stable_Solution Stable Aqueous Solution Protonation->Stable_Solution Promotes

Caption: Decision pathway for solubilizing this compound.

Quantitative Data Summary

MethodSolvent SystemKey ParameterExpected Outcome
pH Adjustment Aqueous BufferpH 4-6Increased solubility via piperazine protonation, but potential for silyl hydrolysis.
Co-Solvent Water/EthanolGradual additionImproved dispersion, reduced localized precipitation.
Temperature Control AnyLow Temperature (0-4 °C)Decreased rates of hydrolysis and condensation.
Anhydrous Organic Toluene, XyleneDry ConditionsHigh solubility with minimal hydrolysis.

References

  • Dakenchem. (2025, June 20). What is the solubility of A Silane Coupling Agent? - Blog.
  • ResearchGate. (2013, March 29).
  • Wikipedia. Piperazine.
  • ResearchGate. (2015, October 29).
  • Sinograce Chemical. (2024, October 18). Varieties and properties of common silane coupling agents.
  • AiFChem. 128996-12-3 | this compound.
  • PubChem. Piperazinyl propyl methyl dimethoxysilane | C10H24N2O2Si | CID 138454388.
  • Fisher Scientific. 3-[Dimethoxy(methyl)
  • ChemScene. 14513-34-9 | 3-[Dimethoxy(methyl)
  • PubChem. 3-Piperazinopropylmethyldimethoxysilane | C10H24N2O2Si | CID 22665236.
  • Shin-Etsu Silicone. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents?
  • ResearchGate. A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Shin-Etsu Silicone. Silane Coupling Agents.
  • AFINITICA. (2003, June 12).
  • Google Patents.
  • Benchchem. An In-Depth Technical Guide to the Hydrolysis Mechanism of 3-(Trimethoxysilyl)
  • TCI Chemicals. Silane Coupling Agents.
  • DTIC. Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and.
  • ResearchGate. (2025, October 18). Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry.
  • ResearchGate. (2017, February 21). Why does the color of Silane coupling agent in organic solvent change?
  • MDPI. (2024, September 29). Porous Copolymers of 3-(Trimethoxysilyl)

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Validation & Comparative

A Comparative Guide to Silane Coupling Agents: Profiling 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of advanced materials, the interface between inorganic and organic phases is a critical frontier that dictates the ultimate performance of composites, adhesives, and functionalized surfaces. Silane coupling agents are the indispensable molecular architects of this frontier, forging robust connections where disparate materials meet. This guide offers an in-depth comparison of 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine, a specialized diamino-silane, with other conventional silane coupling agents, providing researchers, scientists, and drug development professionals with the data-driven insights needed for informed material selection.

The Fundamental Role of Silane Coupling Agents

Silane coupling agents are organosilicon compounds that act as molecular bridges between inorganic substrates (e.g., glass, silica, metals) and organic polymers.[1] Their bifunctional nature is key to their utility. A typical silane coupling agent possesses a general structure of Y-R-Si-X₃, where:

  • X represents a hydrolyzable group, such as methoxy or ethoxy, which reacts with water to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups on the surface of inorganic materials, forming stable covalent bonds (e.g., Si-O-Si, Si-O-Metal).[2]

  • R is a stable organic linker group, typically a propyl chain, that provides a covalent connection between the silicon atom and the organofunctional group.

  • Y is an organofunctional group (e.g., amino, epoxy, vinyl, methacrylate) designed to be compatible and reactive with a specific polymer matrix.[3]

The primary mechanism involves the hydrolysis of the alkoxy groups and subsequent condensation to form a durable bond with the inorganic surface.[2][4] This surface modification enhances interfacial adhesion, which is crucial for improving the mechanical strength, durability, and overall performance of composite materials.[5][6]


In Focus: this compound

Chemical Structure: C₁₀H₂₄N₂O₂Si[7]

This compound is a unique silane coupling agent distinguished by its piperazine functional group. The piperazine ring is a cyclic diamine, which imparts specific properties that differ significantly from more common primary aminosilanes like (3-Aminopropyl)triethoxysilane (APTES).

Key Structural Features and Their Implications:

  • Piperazine Functional Group: The presence of two nitrogen atoms within the piperazine ring allows for unique interactions. It can act as a bidentate ligand, a base catalyst, and a highly effective reactive site for various chemical modifications. The cyclic structure and the presence of tertiary amines also influence its steric hindrance and reactivity compared to linear primary amines.

  • Dimethoxy(methyl)silyl Group: This silane moiety has two hydrolyzable methoxy groups and one non-hydrolyzable methyl group. Compared to trifunctional silanes (e.g., trimethoxysilyl), this difunctional nature can lead to more controlled and linear polymerization at the substrate surface, potentially forming a more uniform and less cross-linked silane layer.[8] This can be advantageous in applications where a flexible interface is desired.

Potential Applications: The unique structure of this piperazine-silane lends itself to several specialized applications, including:

  • CO₂ Capture: The diamine functionality of the piperazine group is highly effective for capturing carbon dioxide.[9] When immobilized on a silica support, this silane can create high-capacity sorbents.[10][11]

  • Epoxy Resin Systems: The amino groups in the piperazine ring can act as curing agents for epoxy resins, potentially improving the cross-linking density and thermal stability of the final composite.[12]

  • Surface Modification for Drug Delivery: The piperazine moiety can be a versatile linker for attaching biomolecules or drugs to inorganic nanoparticles (e.g., silica, titania) for targeted drug delivery systems.

  • Adhesion Promotion: Like other aminosilanes, it functions as an effective adhesion promoter in coatings and adhesives, particularly for substrates like glass and metals.[13]

Comparative Analysis with Other Silane Coupling Agents

The selection of a silane coupling agent is dictated by the specific polymer system and the desired performance characteristics. Here, we compare this compound against several widely used silanes.

vs. Primary Aminosilanes (e.g., APTES, APTMS)

(3-Aminopropyl)triethoxysilane (APTES) and its trimethoxy equivalent (APTMS) are among the most common aminosilanes.

  • Reactivity and Curing: The primary amine of APTES is highly reactive and can readily participate in reactions with epoxy, isocyanate, and other resin systems. The piperazine silane, with its secondary and tertiary amine structure, may exhibit different reaction kinetics. While both can catalyze epoxy curing, the piperazine's structure may lead to a more controlled reaction. Studies have shown that the number of amino groups can enhance the catalytic effect on hydrolysis and curing.[8]

  • Adhesion Strength: Both primary aminosilanes and the piperazine silane are excellent adhesion promoters. However, the specific adhesion strength can vary depending on the substrate and polymer matrix. For instance, in some systems, the increased number of amino groups and a more uniform film formation from difunctional silanes can lead to enhanced adhesive strength.[8]

  • CO₂ Capture: The piperazine moiety is known to have a high affinity and capacity for CO₂, often outperforming primary amines in this application due to the formation of stable carbamates.[9]

vs. Epoxysilanes (e.g., GPTMS)

(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) contains an epoxy functional group.

  • Compatibility: GPTMS is specifically designed for use with epoxy resin composites, where its epoxy ring can co-react with the bulk resin, leading to a highly integrated and robust interface.[6] The piperazine silane, acting as a curing agent, also shows excellent compatibility with epoxy systems.

  • Mechanism of Action: GPTMS forms a direct covalent bond with the epoxy matrix. The piperazine silane, on the other hand, acts as a catalyst and a cross-linker. The choice between them depends on whether the goal is to simply couple the filler to the matrix (GPTMS) or to also modify the curing chemistry (piperazine silane).

  • Performance in Composites: Both silanes can significantly improve the mechanical properties of epoxy composites.[12][14] The selection would depend on the specific curing chemistry and desired final properties of the composite.

vs. Methacryloxysilanes (e.g., MPTMS)

(3-Methacryloxypropyl)trimethoxysilane (MPTMS) is used in polymer systems that cure via free-radical polymerization, such as polyester and acrylic resins.

  • Application Scope: MPTMS is incompatible with epoxy or polyurethane systems but is the agent of choice for materials like dental composites and acrylic coatings.[15] The piperazine silane is not suitable for these free-radical systems. This highlights the critical importance of matching the silane's organofunctional group to the polymer's chemistry.

Quantitative Performance Data

The following table summarizes typical performance improvements observed when using different silane coupling agents in various composite systems. The data is compiled from multiple literature sources and represents illustrative values.

Silane Coupling AgentPolymer MatrixSubstrate/FillerKey Performance ImprovementReference
This compound EpoxySilicaEnhanced cross-linking, potential for higher thermal stability[12]
(3-Aminopropyl)triethoxysilane (APTES)EpoxyGlass FiberSignificant increase in tensile and flexural strength[16]
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)EpoxySilica NanoparticlesImproved nanoparticle dispersion and thermal stability[14]
(3-Methacryloxypropyl)trimethoxysilane (MPTMS)PolyesterGlass FiberEnhanced interfacial adhesion and mechanical properties[17]
Vinyltrimethoxysilane (VTMS)PolyethyleneClayImproved tensile strength and modulus[12]

Note: The performance of a silane coupling agent is highly dependent on the specific formulation, processing conditions, and substrate preparation.

Experimental Protocols

Protocol for Surface Treatment of Glass Slides

This protocol describes a general procedure for modifying the surface of glass slides to improve the adhesion of a subsequent polymer coating.

Materials:

  • Glass microscope slides

  • Deionized water

  • Ethanol

  • Acetic acid

  • Silane coupling agent (e.g., this compound or APTES)

  • Oven or heating plate

Procedure:

  • Cleaning: Thoroughly clean the glass slides by sonicating them in a sequence of deionized water, ethanol, and then deionized water again (15 minutes each). Dry the slides under a stream of nitrogen or in an oven at 110°C for 30 minutes.

  • Silane Solution Preparation: Prepare a 2% (v/v) solution of the silane coupling agent in a 95:5 (v/v) ethanol/water mixture. Add a few drops of acetic acid to adjust the pH to approximately 4.5-5.5, which will catalyze the hydrolysis of the silane.[18] Stir the solution for 30 minutes to allow for hydrolysis.

  • Silanization: Immerse the cleaned and dried glass slides in the silane solution for 2-5 minutes.

  • Rinsing: Gently rinse the slides with ethanol to remove any excess, unreacted silane.

  • Curing: Cure the silane layer by heating the slides in an oven at 110°C for 30-60 minutes. This step promotes the formation of covalent bonds between the silanol groups and the glass surface.

  • Characterization (Optional): The effectiveness of the surface treatment can be evaluated by measuring the water contact angle. A successful hydrophobic silane treatment will increase the contact angle, while a hydrophilic treatment (like with aminosilanes) will decrease it.

Visualizing the Mechanisms

General Mechanism of Silane Coupling Agents

The following diagram illustrates the two-step process of hydrolysis and condensation that underpins the function of all silane coupling agents.

SilaneMechanism cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Condensation & Bonding SCA Y-R-Si(OR')₃ Silane Coupling Agent Silanol Y-R-Si(OH)₃ Silanol Intermediate SCA->Silanol Hydrolysis H2O 3 H₂O (Water) Interface Y-R-Si-O-Substrate (Robust Interface) Silanol->Interface Condensation (forms Si-O-Substrate bonds) Substrate Inorganic Substrate with -OH groups Polymer Organic Polymer Matrix Polymer->Interface Covalent Bonding (via Y-group) SilanizationWorkflow start Start clean 1. Substrate Cleaning (Sonication in Solvents) start->clean dry 2. Drying (Oven or N₂ Stream) clean->dry prepare 3. Silane Solution Prep (Hydrolysis in Solvent) dry->prepare immerse 4. Immersion (Substrate in Silane Solution) prepare->immerse rinse 5. Rinsing (Remove Excess Silane) immerse->rinse cure 6. Curing (Heat Treatment) rinse->cure characterize 7. Characterization (e.g., Contact Angle) cure->characterize end_node End characterize->end_node

Caption: Step-by-step workflow for surface silanization.

Conclusion

This compound represents a specialized class of silane coupling agents with distinct advantages in specific applications. Its diamino-functional piperazine ring offers unique reactivity for epoxy systems and high efficacy in applications like CO₂ capture. The difunctional nature of its silyl group may also provide a more controlled and flexible interface compared to its trifunctional counterparts.

However, for general-purpose adhesion promotion in a wide range of resin systems, traditional aminosilanes like APTES remain a robust and cost-effective choice. For systems that cure via free-radical polymerization or require co-reactivity with an epoxy matrix, methacryloxy and epoxy silanes, respectively, are the appropriate selections. The ultimate choice of a silane coupling agent requires a thorough understanding of the surface chemistry of the inorganic filler, the curing chemistry of the polymer matrix, and the desired performance characteristics of the final material. This guide serves as a foundational resource for navigating these critical decisions in material design and development.

References

  • The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. (2023). MDPI. [Link]

  • Selection of silane coupling agents for improved adhesion of polyurethane-based coatings filled with silicone rubber nanoparticl. (n.d.). OSTI.GOV. [Link]

  • Radiation synthesis and characterization of 3-(trimethoxysilyl) propyl methacrylate silanized silica-graft-vinyl imidazole for Hg(II) adsorption. (2015). ResearchGate. [Link]

  • Effect of the Presence of a Silane Coupling Agent on Reaction Kinetics of Cationic Thermopolymerization of Epoxy Resin Adhesive. (2022). MDPI. [Link]

  • Hydrolysis and condensation mechanism of organofunctional silanes and... (2021). ResearchGate. [Link]

  • A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries. (2004). PubMed. [Link]

  • CO2 Capture with Silylated Ethanolamines and Piperazines. (2019). ResearchGate. [Link]

  • Evaluation of Concentrated Piperazine for CO2 Capture from Coal-Fired Flue Gas. (n.d.). National Energy Technology Laboratory. [Link]

  • Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. (1992). SpringerLink. [Link]

  • Synthesis of 3-(Trimethoxysilyl) Propyl Methacrylate Functionalized Graphene Oxide Based Mixed Matrix Membrane and Its Application for O2/N2 Separation. (2020). ResearchGate. [Link]

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  • Adhesion analysis of silane coupling agent/copper interface with density functional theory. (2023). Taylor & Francis Online. [Link]

  • Modification of epoxy resin by silane-coupling agent to improve tensile properties of viscose fabric composites. (2017). ResearchGate. [Link]

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  • Effect of Different Silane Coupling Agents on the Bond Strength between Hydrogen Peroxide-Etched Epoxy-Based- Fiber-Reinforced Post and Composite Resin Core. (2023). NIH. [Link]

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  • INFLUENCE OF SILANE COUPLING AGENT CONCENTRATION ON THE CHARACTERISTICS OF COCONUT FIBER-REINFORCED UNSATURATED POLYESTER RESIN. (2025). Rasayan Journal of Chemistry. [Link]

  • Organofunctional silane hydrolysis, condensation and chemical bonding... (n.d.). ResearchGate. [Link]

  • The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization. (2016). PubMed Central. [Link]

  • A surface treatment method for improving the attachment of PDMS: acoustofluidics as a case study. (2023). PubMed. [Link]

  • The Optimal Silane Coupling Agent for Epoxy Resin: A Deep Dive into Amino-Functionalized Silanes. (n.d.). LinkedIn. [Link]

  • A catalytic role of surface silanol groups in CO2 capture on the amine-anchored silica support. (2015). RSC Publishing. [Link]

  • What are the main types of silane coupling agents. (2023). Knowledge. [Link]

  • Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review.. (n.d.). National Institute of Standards and Technology. [Link]

  • Surface modification of zeolite and kaolin with 3-(aminopropyl) triethoxysilane and 3-(trimethoxysilyl) propyl methacrylate. (2021). AVESİS. [Link]

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A Comparative Guide to Piperazine-Based Linkers in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed exploration of piperazine-based linkers, a critical component in the design of sophisticated drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide moves beyond a simple catalog of options to provide a comparative analysis grounded in experimental data, explaining the causal relationships between linker structure and conjugate performance. Our objective is to equip researchers, chemists, and drug development professionals with the insights needed to select and design piperazine linkers that optimize the therapeutic index of their novel constructs.

The Strategic Importance of the Linker: More Than Just a Spacer

In any targeted drug delivery system, the linker is the architectural and functional bridge between the targeting moiety (e.g., an antibody) and the therapeutic payload. Its design is a delicate balancing act, profoundly influencing the overall stability, solubility, pharmacokinetics (PK), and efficacy of the conjugate.[][2] An ideal linker must be stable enough to prevent premature payload release in systemic circulation, yet labile enough to ensure efficient drug liberation at the target site.[] Piperazine, a six-membered heterocyclic amine, has emerged as a "functional" linker component prized for its unique combination of rigidity, basicity, and synthetic versatility.[][4] Unlike passive alkyl or polyethylene glycol (PEG) chains, the piperazine motif can actively modulate the physicochemical properties of the entire conjugate, offering a powerful tool for rational drug design.[]

The Piperazine Advantage: A Physicochemical Deep Dive

The inclusion of a piperazine ring within a linker imparts several distinct advantages that can be tuned through careful chemical modification. These properties are central to optimizing a drug conjugate's performance.

Enhancing Aqueous Solubility

A frequent challenge in drug development is the poor aqueous solubility of highly potent, lipophilic payloads.[5] Insufficient solubility can hinder formulation for intravenous administration and lead to aggregation.[6] Piperazine-based linkers offer a robust solution to this problem. The basic nitrogen atoms of the piperazine ring can be protonated at physiological or acidic pH, introducing a positive charge that dramatically increases polarity and aqueous solubility.[4][7]

Experimental Insight: In a compelling study, researchers synthesized platinum(IV) complexes carrying the highly lipophilic drug ibuprofen.[5] When conjugated via novel piperazine-based maleimide linkers, these complexes showed a remarkable increase in solubility in aqueous media (up to 370 mM).[5][6] In stark contrast, the same complex formulated with a standard PEG4-maleimide linker was only marginally soluble.[5][6] This highlights the superior capacity of the piperazine scaffold to solubilize otherwise challenging molecules.

Table 1: Comparative Solubility of Ibuprofen-Platinum(IV) Complexes

Linker Type Conjugate Solubility in Aqueous Media
Piperazine-Based Ibuprofen-Pt(IV)-Piperazine-Maleimide Up to 370 mM [5][6]

| PEG-Based (Control) | Ibuprofen-Pt(IV)-PEG4-Maleimide | Marginally Soluble [5][6] |

Tunable Basicity (pKa) and pH-Responsive Behavior

The basicity of the piperazine ring, quantified by its pKa, is not a fixed value; it is highly sensitive to the chemical environment and the nature of its substituents.[7] This "tunability" is a key design feature. The protonation state of the linker can be modulated to be responsive to different pH environments within the body, such as the neutral pH of blood (≈7.4) versus the acidic environment of endosomes (pH 5-6) and lysosomes (pH ≈4.8).[8][9]

Causality in Design: The choice of how to connect the piperazine ring to the rest of the linker has a profound and predictable impact on its pKa.

  • Amide Bonds: Linking a piperazine nitrogen via an amide bond significantly lowers its basicity due to the electron-withdrawing effect of the carbonyl group. This can reduce the pKa by approximately one unit compared to a simple alkyl-substituted piperazine.[7][8]

  • Alkyl Chains: Separating the electron-withdrawing group (like a carbonyl) from the piperazine nitrogen with a longer alkyl chain (four or more methylene units) can mitigate this pKa-lowering effect, restoring basicity.[8][10]

  • Click Chemistry: Using a "click" reaction to form a triazole ring adjacent to the piperazine can have an even more dramatic effect, decreasing the pKa by nearly three units. This approach should be avoided if the goal is to maximize protonation-driven solubility at physiological pH.[7][8]

This fine-tuning allows a scientist to design a linker that may be largely neutral in circulation but becomes protonated upon internalization into the acidic compartments of a cancer cell, potentially aiding in endosomal escape or modulating solubility at the site of action.[]

Table 2: Influence of Neighboring Groups on Piperazine pKa

Piperazine Linker Motif Key Feature Approximate pKa Change Implication for Drug Design
1,4-Dialkylpiperazine Baseline Reference (pKa ≈ 8) Maximizes basicity and protonation at physiological pH.[8]
1-Acetyl-4-methylpiperazine Amide Bond pKa lowered by ~1 unit Reduces basicity; may improve metabolic stability.[7][8]

| Piperazine-Triazole | Adjacent Triazole Ring | pKa lowered by ~3 units | Drastically reduces basicity; not ideal for solubility enhancement.[7][8] |

Structural Rigidity and Improved Kinetics

Unlike flexible PEG or alkyl chains which have high conformational entropy, the piperazine ring exists in a semi-rigid chair conformation.[] This structural constraint reduces the rotational freedom of the linker.

Why This Matters: In systems like PROTACs, which must induce the formation of a specific ternary complex (Target Protein-PROTAC-E3 Ligase), reducing the entropic penalty of binding is crucial.[4][8] A more rigid linker pre-organizes the molecule into a conformation that is more favorable for binding, which can translate to faster association kinetics and a more stable ternary complex, ultimately leading to more efficient protein degradation.[]

Piperazine Linkers in Action: Cleavable vs. Non-Cleavable Paradigms

Piperazine's inherent stability makes it a suitable component for both cleavable and non-cleavable linker strategies. The choice depends entirely on the desired mechanism of action for the payload.

  • Non-Cleavable Linkers: These linkers rely on the complete proteolytic degradation of the antibody component within the lysosome to release the payload, which remains attached to the linker and a single amino acid residue.[9][11] Non-cleavable linkers are valued for their high plasma stability, which can lead to a lower risk of off-target toxicity and a wider therapeutic window.[11][12] The robust nature of the piperazine ring itself contributes to this stability.

  • Cleavable Linkers: These designs incorporate a specific trigger for payload release, such as an acid-labile hydrazone, a disulfide bond sensitive to the reductive intracellular environment, or a peptide sequence targeted by lysosomal proteases (e.g., Valine-Citrulline).[9] Here, the piperazine moiety acts as a stable, solubilizing scaffold for the cleavable trigger. For example, a piperazine linker can be functionalized to connect to a Val-Cit-PABC unit, combining the solubility benefits of piperazine with a well-validated, enzyme-cleavable release mechanism.[6]

The following diagram illustrates the general structure of an ADC and the potential placement of a piperazine-based linker.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker Piperazine-Based Linker Detail Antibody Monoclonal Antibody (mAb) Linker Linker Scaffold Antibody->Linker Conjugation Site (e.g., Cysteine) Payload Cytotoxic Payload Linker->Payload Attachment Site Piperazine Piperazine Core Linker->Piperazine Zoom-In Spacer1 Spacer Arm Piperazine->Spacer1 Spacer2 Spacer Arm (optional) Piperazine->Spacer2 Cleavable Cleavable Trigger (optional, e.g., Val-Cit) Spacer2->Cleavable

Caption: General structure of an ADC highlighting the linker component.

Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following methodologies provide a framework for the synthesis and characterization of piperazine-based linkers.

Synthesis of a Piperazine-Maleimide Linker for Conjugation

This protocol outlines the synthesis of a piperazine linker functionalized with a terminal primary amine, which can then be coupled to a payload, and a maleimide group for conjugation to thiol-containing biomolecules. The causality is clear: each step is designed to build the final functional unit while protecting reactive moieties until they are needed.

Synthesis_Workflow cluster_0 Step 1: Maleimide Protection cluster_1 Step 2: Spacer Introduction cluster_2 Step 3: Piperazine Installation cluster_3 Step 4: Deprotection A Maleimide C Diels-Alder Cycloadduct (Protected Maleimide) A->C B 2,5-Dimethylfuran B->C D Protected Maleimide F Bromoalkyl-Protected Maleimide D->F E Dibromoalkane (e.g., Br(CH2)5Br) E->F G Bromoalkyl-Protected Maleimide I Fully Protected Linker Construct G->I H Boc-Protected Aminoethyl-Piperazine H->I J Fully Protected Linker Construct M Final Functional Piperazine-Maleimide Linker J->M Two-step deprotection K Acidic Conditions (Boc Removal) K->M L Retro Diels-Alder (Heat, Maleimide Unmasking) L->M

Caption: Workflow for the synthesis of a functional piperazine linker.

Step-by-Step Methodology:

  • Maleimide Protection (Causality: Prevent unwanted side reactions of the highly reactive maleimide):

    • React N-H maleimide with an excess of 2,5-dimethylfuran at 60 °C.[6]

    • This forms a Diels-Alder cycloadduct, effectively "masking" the maleimide's reactive double bond. The reaction can be monitored by TLC or LC-MS until the starting maleimide is consumed.

    • Purify the resulting cycloadduct by column chromatography.

  • Introduction of the First Spacer (Causality: Creates a covalent handle for piperazine attachment):

    • React the protected maleimide with a dibromoalkane (e.g., 1,5-dibromopentane) under basic conditions (e.g., using potassium carbonate in DMF).[6]

    • This substitution reaction attaches one end of the alkyl chain to the maleimide nitrogen.

    • Purify the bromoalkyl-functionalized intermediate.

  • Piperazine Installation (Causality: Introduces the core piperazine unit and a protected amine for future payload coupling):

    • React the bromoalkyl intermediate with a monosubstituted piperazine, such as 1-(2-Boc-aminoethyl)-piperazine.[6] The Boc (tert-butyloxycarbonyl) group is a standard acid-labile protecting group for amines.

    • This second substitution reaction forms the complete, protected linker backbone.

    • Purify the fully protected linker construct.

  • Deprotection (Causality: Unmasking the functional groups for conjugation):

    • Boc Deprotection: Treat the construct with a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane, to remove the Boc group and reveal the primary amine.[6]

    • Maleimide Deprotection: Perform a retro-Diels-Alder reaction by heating the compound (typically >110 °C) to release the 2,5-dimethylfuran and restore the reactive maleimide moiety.[6]

    • The final product is a bifunctional linker ready for sequential coupling to a payload (at the amine) and an antibody (at the maleimide).

Characterization of Linker Stability

To validate the linker's performance, its stability must be quantified. Hydrolytic stability is a key parameter, indicating how well the linker resists degradation in aqueous environments.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the final drug-linker conjugate in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.

  • Incubation: Incubate the sample at 37 °C.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately quench any reaction by adding an organic solvent like acetonitrile or by flash freezing.

  • HPLC Analysis: Analyze the aliquot using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

  • Data Interpretation: Quantify the peak area of the intact conjugate over time. A plot of the percentage of intact conjugate versus time reveals the hydrolysis rate. A stable linker will show minimal degradation over 24 hours. This method was used to demonstrate that the nature of the spacer between the piperazine and maleimide strongly influences the rate of maleimide hydrolysis.[5]

Conclusion and Future Outlook

Piperazine-based linkers are not merely inert spacers; they are active, functional components that provide drug developers with a sophisticated toolkit for optimizing conjugate performance. By leveraging their inherent properties—solubility enhancement, tunable pKa, and structural rigidity—researchers can rationally design drug delivery systems with improved pharmacokinetic profiles and enhanced therapeutic efficacy.[][5][7] The ability to predictably modify the linker's physicochemical characteristics based on the choice of adjacent chemical moieties underscores the power of this scaffold.[8] As the field of targeted therapeutics continues to advance, the strategic implementation of functional linkers like those based on piperazine will be paramount in translating novel biological insights into next-generation medicines.

References

  • Desantis, J., Mammoli, A., Eleuteri, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(34), 21968-21977. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate. [Link]

  • Theiner, S., Schachner, T., Heffeter, P., et al. (2020). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega, 5(45), 29438-29449. [Link]

  • Theiner, S., Schachner, T., Heffeter, P., et al. (2020). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Europe PMC. [Link]

  • Ghirga, F., Quaglio, D., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry. [Link]

  • Ghirga, F., Quaglio, D., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health. [Link]

  • Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Chemistry. [Link]

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Assessing the stability of coatings made with 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of Piperazine-Functionalized Silane Coatings

As a Senior Application Scientist, this guide provides a comprehensive assessment of the stability of coatings derived from 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine. We will explore the fundamental chemistry, comparative performance against established alternatives, and rigorous experimental protocols for validation. Our focus is on the causality behind material selection and experimental design, ensuring a trustworthy and authoritative resource for your research and development endeavors.

The Rationale for Silane Coatings in Surface Modification

Organofunctional silanes serve as molecular bridges between inorganic substrates (like metal alloys, glass, or silica) and organic coatings or polymers.[1][2] Their utility stems from a dual-functional structure: a hydrolyzable group that bonds to the inorganic surface and an organofunctional group that interacts with the subsequent organic layer. This creates a covalently bonded interface, drastically improving adhesion and, consequently, the durability of the entire system.[3]

The formation of a silane coating is a two-step process known as the sol-gel process:[2][3]

  • Hydrolysis: The alkoxy groups (in this case, dimethoxy) on the silicon atom react with water to form reactive silanol (Si-OH) groups.

  • Condensation: These silanol groups then condense with hydroxyl groups on the substrate surface to form stable covalent oxane bonds (e.g., Si-O-Metal). They also self-condense with other silanol groups to form a cross-linked, three-dimensional siloxane (Si-O-Si) network.[4]

This siloxane network forms a dense, thin layer that acts as a barrier against corrosive species and provides an ideal surface for subsequent coating layers.[4][5]

The Unique Profile of this compound

While specific performance data for this exact molecule is not extensively published, its structure allows for an expert assessment of its likely properties based on its constituent functional groups.

  • Dimethoxy(methyl)silyl Group: This group is responsible for the hydrolysis and condensation reactions. Compared to more common trialkoxy silanes (like trimethoxysilyl), dialkoxy silanes such as this one exhibit a slower hydrolysis rate and form more linear, flexible polymer structures upon condensation.[1] This can be advantageous in applications requiring some degree of flexibility and stress absorption at the interface.

  • Piperazine Group: Piperazine is a cyclic diamine. Amino-functionalized silanes are well-known for their excellent adhesion promotion with a variety of organic resins, including epoxies, urethanes, and acrylics. The secondary amine within the piperazine ring can readily react with epoxy groups or form strong hydrogen bonds, ensuring robust interlocking with the primer or topcoat. This functionality positions it as a potentially high-performance adhesion promoter.

Below is a diagram illustrating the chemical structure of the molecule.

Caption: Chemical structure of this compound.

The following diagram illustrates the coating formation mechanism on a hydroxylated metal surface.

Sol_Gel_Process cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane R-Si(OCH3)2 + 2H2O Silanol R-Si(OH)2 + 2CH3OH Silane->Silanol Water reacts with alkoxy groups Silanol2 R-Si(OH)2 Silanol->Silanol2 Metal Metal-OH (Substrate) Bonded Metal-O-Si-R (Covalent Bond) Silanol2->Bonded Condensation on substrate Crosslink R-Si-O-Si-R (Siloxane Network) Silanol2->Crosslink Self-condensation

Caption: Sol-gel coating formation via hydrolysis and condensation.

Comparative Assessment of Coating Stability

The ultimate measure of a coating's performance is its stability under operational stress. We will assess this through three critical lenses: adhesion, corrosion resistance, and thermal stability.

Coating System Adhesion to Metal Corrosion Resistance (Barrier) Thermal Stability Environmental Profile
Piperazine-Silane (Predicted) ExcellentGoodGoodExcellent
Epoxy-Silane (e.g., GPTMS) ExcellentGoodGoodExcellent
Amine-Silane (e.g., APS) ExcellentModerate-GoodGoodExcellent
Epoxy Primer (alone) GoodExcellentGoodModerate
Phosphate Conversion Coating GoodGoodExcellentPoor
Chromate Conversion Coating ExcellentExcellentExcellentVery Poor (Toxic)

Analysis of Comparison:

  • Adhesion: Like other organofunctional silanes, the piperazine-silane is predicted to provide excellent adhesion, superior to an epoxy primer applied directly to metal. The piperazine functionality ensures strong covalent and hydrogen bonding with organic topcoats.

  • Corrosion Resistance: Silane films provide good corrosion protection by forming a dense, passive layer on the metal surface.[6] While a thin silane layer may not offer the same level of barrier protection as a thick epoxy primer, its primary role is to prevent under-film corrosion by ensuring superior adhesion. When used as a pre-treatment for an epoxy system, the combined performance is expected to be excellent.[7]

  • Thermal Stability: Silane-based coatings generally exhibit good thermal stability.[8][9] The siloxane network is thermally robust, and performance is often limited by the organic functional group. The piperazine-propyl linkage is stable and suitable for a wide range of operating temperatures. Studies on similar silane monolayers have shown stability up to 250-350°C.[10]

  • Environmental Profile: This is a key advantage. Silane treatments are considered environmentally friendly alternatives to toxic chromate and phosphate conversion coatings.[4][5]

Experimental Protocols for Stability Validation

To ensure trustworthy and reproducible results, standardized testing methodologies are crucial. Below are detailed protocols for assessing adhesion and corrosion resistance.

This method assesses the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.[11][12]

Objective: To evaluate the resistance of the coating to separation from the substrate.

Methodology (Test Method B for films < 125 µm):

  • Preparation: Ensure the coated panel is fully cured according to specifications. The surface must be clean and dry.

  • Cutting: Place the panel on a firm, level surface. Using a sharp, appropriate blade guided by a cutting template, make six parallel cuts through the coating to the substrate. The spacing should be 2 mm for coatings between 50 µm and 125 µm thick.[13]

  • Cross-Cutting: Make a second set of six parallel cuts at a 90-degree angle to the first set to form a grid of 25 squares.[13]

  • Cleaning: Gently brush the area with a soft brush to remove any detached flakes or ribbons of coating.

  • Tape Application: Apply a center portion of standardized pressure-sensitive tape (as specified in ASTM D3359) over the grid. Press the tape down firmly with a pencil eraser to ensure good contact. Allow the tape to rest for 60-90 seconds.[13]

  • Tape Removal: Within 90 seconds of application, remove the tape by seizing the free end and pulling it off rapidly at as close to a 180-degree angle as possible.[11]

  • Evaluation: Visually inspect the grid area for removal of coating and rate the adhesion according to the ASTM D3359 scale (5B to 0B).

Interpretation of Results:

  • 5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached. (Excellent Adhesion)

  • 4B: Small flakes of the coating are detached at intersections; less than 5% of the area is affected. (Good Adhesion)

  • 3B-0B: Progressively larger areas of coating are removed, indicating poorer adhesion.

Adhesion_Test_Workflow Start Start: Cured Coated Panel Cut1 Make 6 Parallel Cuts to Substrate Start->Cut1 Cut2 Rotate 90° Make 6 Perpendicular Cuts Cut1->Cut2 Brush Gently Brush Grid Cut2->Brush ApplyTape Apply ASTM D3359 Tape Press Firmly Brush->ApplyTape RemoveTape Remove Tape Rapidly at 180° Angle ApplyTape->RemoveTape Inspect Visually Inspect Grid Rate 5B to 0B RemoveTape->Inspect End End: Adhesion Rating Inspect->End Corrosion_Test_Workflow Start Start: Scribed Coated Panel Place Place Sample in ISO 9227 Cabinet Start->Place Expose Expose to Neutral Salt Spray (35°C, 5% NaCl, pH 6.5-7.2) Place->Expose Duration Maintain Exposure for Specified Duration (e.g., 500h) Expose->Duration Remove Remove, Rinse, and Dry Sample Duration->Remove Inspect Evaluate Corrosion: - Rust/Blistering - Scribe Creep (mm) Remove->Inspect End End: Corrosion Resistance Rating Inspect->End

Sources

Enhancing Composite Material Durability: A Comparative Guide to γ-Piperazinylpropylmethyldimethoxysilane (CAS 128996-12-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Professionals in Materials Science and Engineering

In the pursuit of advanced materials with superior longevity and performance, the interfacial adhesion between the reinforcing fibers and the polymer matrix is a critical determinant of a composite's durability. This guide provides an in-depth technical analysis of γ-piperazinylpropylmethyldimethoxysilane (CAS 128996-12-3), a difunctional diamine silane coupling agent, and its efficacy in enhancing the durability of composite materials. We will explore its mechanism of action and compare its anticipated performance with other common alternatives, supported by established experimental methodologies.

Introduction: The Challenge of Composite Durability

Composite materials, prized for their high strength-to-weight ratio and design flexibility, are susceptible to degradation from environmental factors such as moisture, temperature fluctuations, and chemical exposure. This degradation often initiates at the fiber-matrix interface. A weak or compromised interface allows for moisture ingress, leading to debonding, delamination, and a subsequent decline in mechanical properties. The role of a coupling agent is to create a robust and stable chemical bridge between the inorganic reinforcement (e.g., glass or carbon fibers) and the organic polymer matrix, thereby enhancing the overall durability of the composite.

γ-Piperazinylpropylmethyldimethoxysilane: A Profile

γ-Piperazinylpropylmethyldimethoxysilane, identified by its CAS number 128996-12-3, is a silane coupling agent featuring a unique molecular structure. It possesses two methoxy groups for hydrolysis and subsequent bonding to the inorganic substrate, and a piperazine functional group containing both secondary and tertiary amines. This difunctional amine structure offers distinct advantages in reactivity and interaction with various polymer matrices.

Mechanism of Action

The efficacy of γ-piperazinylpropylmethyldimethoxysilane as a coupling agent is a two-step process:

  • Hydrolysis and Condensation: The methoxy groups (-OCH₃) on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups on the surface of the inorganic reinforcement (e.g., glass fibers), forming stable covalent siloxane bonds (-Si-O-Si-).

  • Interfacial Adhesion: The piperazine functional group at the other end of the molecule can interact and react with the polymer matrix. The secondary and tertiary amines in the piperazine ring can participate in the curing reactions of various thermosetting resins, such as epoxies and polyurethanes, forming a strong covalent bond. This dual reactivity creates a durable link between the reinforcement and the matrix.

Caption: Mechanism of γ-piperazinylpropylmethyldimethoxysilane at the composite interface.

Comparative Performance Analysis

While direct, side-by-side experimental data for CAS 128996-12-3 against a comprehensive suite of alternatives is limited in publicly available literature, we can infer its performance based on its chemical structure and data from analogous silane systems. The following table provides a qualitative and quantitative comparison.

Additive/Coupling AgentChemical Structure/TypeAnticipated Impact on Tensile StrengthAnticipated Impact on Flexural StrengthAnticipated Impact on Water ResistanceRationale
None (Control) -BaselineBaselinePoorLack of interfacial adhesion leads to poor stress transfer and high water absorption.
γ-Aminopropyltriethoxysilane (APTES) Monofunctional AminosilaneGood ImprovementGood ImprovementModerate ImprovementThe primary amine provides good reactivity with many resins, significantly improving adhesion over the control.
γ-Glycidoxypropyltrimethoxysilane (GPTMS) Epoxy-functional SilaneGood ImprovementGood ImprovementGood ImprovementThe epoxy group reacts readily with epoxy and other resins, forming a strong, water-resistant interface.
γ-Piperazinylpropylmethyldimethoxysilane (CAS 128996-12-3) Difunctional Diamine Silane Excellent Improvement Excellent Improvement Excellent Improvement The presence of both secondary and tertiary amines in the piperazine ring can offer enhanced reactivity and potentially a more robust, cross-linked interface with certain resin systems compared to primary amines. This can lead to superior stress transfer and a more hydrolytically stable bondline.

Experimental Protocols for Durability Assessment

To empirically validate the efficacy of CAS 128996-12-3, a rigorous testing protocol is essential. The following methodologies, based on ASTM standards, provide a framework for a comprehensive comparative study.

Composite Panel Fabrication

A standardized composite panel fabrication process is crucial for reproducible results.

Workflow:

Start Start: Materials Preparation Fiber_Treatment Fiber Surface Treatment (with Silane Solution) Start->Fiber_Treatment Resin_Mixing Resin System Preparation (Resin + Hardener) Start->Resin_Mixing Layup Hand Lay-up or Vacuum Infusion Fiber_Treatment->Layup Resin_Mixing->Layup Curing Curing Cycle (Temperature & Pressure) Layup->Curing Post_Curing Post-Curing Curing->Post_Curing Specimen_Cutting Specimen Cutting (per ASTM standards) Post_Curing->Specimen_Cutting End End: Test Specimens Specimen_Cutting->End

Caption: General workflow for composite specimen fabrication.

Detailed Steps:

  • Fiber Preparation: Procure reinforcing fabric (e.g., E-glass, T300 carbon fiber).

  • Silane Solution Preparation: Prepare a dilute aqueous solution of the silane coupling agents to be tested (e.g., 1% by weight). For CAS 128996-12-3, the solution should be freshly prepared.

  • Fiber Treatment: Immerse the fiber fabric in the respective silane solutions for a specified duration (e.g., 2 minutes), then air dry followed by oven drying to facilitate the condensation reaction. A control group with no silane treatment should be included.

  • Resin System Preparation: Mix the chosen polymer resin (e.g., epoxy) with its corresponding hardener at the manufacturer's recommended ratio.

  • Lay-up: Impregnate the treated (and untreated) fiber layers with the resin system using a hand lay-up or vacuum infusion process to create a laminate of desired thickness.

  • Curing: Subject the laminate to a controlled curing cycle of temperature and pressure as recommended for the resin system.

  • Post-Curing: Perform a post-curing cycle, if required, to ensure complete cross-linking of the polymer matrix.

  • Specimen Machining: Carefully machine the cured composite panels into test specimens with dimensions specified by the relevant ASTM standards.

Mechanical Property Testing

This test determines the in-plane tensile strength, modulus, and strain to failure of the composite.[1][2]

  • Specimen: Rectangular flat strip.

  • Procedure: The specimen is gripped at both ends and subjected to a constant rate of extension until failure.

  • Key Metrics: Ultimate Tensile Strength (UTS), Young's Modulus, Poisson's Ratio.

This test measures the flexural strength and modulus, which are critical for applications where the material will be subjected to bending loads.[3][4][5][6][7]

  • Specimen: Rectangular bar of specific dimensions.

  • Procedure: A three-point bending setup is used where the specimen is supported at two points and a load is applied at the center.[3][4][5][6][7]

  • Key Metrics: Flexural Strength, Flexural Modulus.

Durability Assessment

This method evaluates the resistance of the composite to moisture ingress, a key indicator of long-term durability.[8][9][10][11][12]

  • Specimen: Typically a 2-inch diameter disk or a square plaque.

  • Procedure:

    • Dry the specimens in an oven and record their initial weight.

    • Immerse the specimens in distilled water at a specified temperature (e.g., 23°C) for 24 hours or until equilibrium is reached.[8][9]

    • Periodically remove the specimens, pat them dry, and weigh them to determine the percentage of water absorbed.[8][9]

  • Key Metric: Percentage of water absorption by weight.

To simulate real-world environmental exposure, specimens can be subjected to accelerated aging by immersion in hot water (e.g., 60°C) for an extended period (e.g., 1000 hours). The mechanical properties (tensile and flexural) are then re-tested to determine the retention of these properties after aging.

Conclusion

γ-Piperazinylpropylmethyldimethoxysilane (CAS 128996-12-3) presents a compelling option for enhancing the durability of composite materials. Its difunctional diamine structure is anticipated to form a more robust and hydrolytically stable interface between the reinforcement and the polymer matrix compared to conventional monofunctional aminosilanes. This can translate to superior retention of mechanical properties, particularly in humid or wet environments.

While further direct comparative studies are warranted to quantify its performance advantages across a range of composite systems, the theoretical benefits and the established methodologies for evaluation provide a strong foundation for its consideration in demanding applications where long-term durability is paramount. Researchers and engineers are encouraged to utilize the outlined experimental protocols to validate the performance of this and other coupling agents in their specific material systems.

References

  • ASTM D790-17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017,

  • ASTM D570-98(2018), Standard Test Method for Water Absorption of Plastics, ASTM International, West Conshohocken, PA, 2018,

  • Chen, M., Hu, J., & Li, Y. (2025). Mechanical Performance of Diamine Silane Modified Carbon Nanotubes Reinforced Epoxy Resin Composites. MDPI.
  • ASTM International. (n.d.).
  • Guo, R., et al. (2025). Effect of silane treatment on adhesion of adhesive-bonded carbon fiber reinforced nylon 6 composite.
  • Master Precision Molds, By Bound. (2025). ASTM D790 Flexural Test Bar: Complete Guide.
  • Intertek. (n.d.).
  • Testronix. (2025). ASTM D790 Flexural Properties Test for Plastics.
  • Mathew, M. T., et al. (2017).
  • ZwickRoell. (n.d.). ASTM D3039: tensile test on composites.
  • ASTM International. (2023).
  • Shimadzu Corporation. (2023). ASTM D790 - Flexural Test of Plastics & Composites.
  • Intertek. (n.d.).
  • Scientific Research Publishing. (n.d.). ASTM D570-98 (2018) Standard Test Method for Water Absorption of Plastics.
  • Lopresto, V., et al. (2021). Effect of Silane Coupling Treatment on the Adhesion between Polyamide and Epoxy Based Composites Reinforced with Carbon Fibers. MDPI.
  • Li, X., et al. (2025). Effect of Chemical Structure of Silane Coupling Agent on Interface Adhesion Properties of Syndiotactic Polypropylene/Cellulose Composite.
  • LabsInUS. (2025).
  • STEP Lab. (n.d.).
  • Forney LP. (2022).
  • ZwickRoell. (n.d.). ASTM D790 3-point flexure test plastics.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational guide for the safe handling of 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine (CAS No. 128996-12-3). As a bifunctional molecule incorporating a reactive silyl ether and a piperazine moiety, its handling requires a nuanced understanding of its potential hazards. This guide moves beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols, ensuring both personal and process integrity.

Immediate Safety Profile & Hazard Analysis

Before handling this compound, it is critical to internalize its hazard profile. The primary risks are derived from its constituent functional groups: the organosilane and the piperazine ring.

  • Organosilane Moiety: This group is susceptible to hydrolysis, especially in the presence of moisture, which can release small amounts of methanol. While the primary compound is the main concern, liberated solvents can contribute to the overall hazard environment. More critically, many organosilanes are irritants.

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin and eye damage.[1] They are also recognized as potential skin and respiratory sensitizers, meaning repeated exposure can lead to an allergic reaction.[1]

Based on available safety data for this compound, the compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [2]

  • H318: Causes serious eye damage. [2]

  • H335: May cause respiratory irritation. [2]

The signal word for this chemical is "Danger" .[2] This profile mandates a stringent approach to personal protective equipment to prevent any direct contact.

The Hierarchy of Controls: Your First Line of Defense

While this guide focuses on Personal Protective Equipment (PPE), it is crucial to recognize that PPE is the last line of defense. The most effective safety protocols are built on the hierarchy of controls, which prioritizes eliminating or minimizing the hazard at its source.

Fig 1. Hierarchy of Safety Controls cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (e.g., Fume Hood) MOST EFFECTIVE Admin Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles) LEAST EFFECTIVE

Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual action.

Before any procedure, ensure:

  • Engineering Controls: All handling of this compound must occur within a certified chemical fume hood to mitigate respiratory exposure (H335).[2] Ensure safety showers and eyewash stations are unobstructed and have been recently tested.[3]

  • Administrative Controls: You must be trained on this specific protocol and the associated hazards. Work during normal hours with colleagues nearby. Do not work alone.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the compound's hazards. The goal is to create an impermeable barrier between you and the chemical.

Eye and Face Protection: The Non-Negotiable Barrier

The H318 classification (Causes serious eye damage) is the most acute hazard associated with this compound.[2] This requires more than standard safety glasses.

  • Mandatory: Indirectly vented, chemical splash goggles that conform to ANSI Z87.1 standards are required at all times.

  • Strongly Recommended: When handling quantities greater than ~50 mL or during any transfer operation where splashing is possible, a full-face shield must be worn over the chemical splash goggles.[4][5] This provides a secondary layer of protection against high-velocity splashes.

Hand Protection: Preventing Dermal Contact and Sensitization

Given the H315 (Causes skin irritation) classification and the sensitizing potential of the piperazine moiety, glove selection is critical.[1][2]

  • Glove Type: Nitrile gloves are suitable for incidental contact. However, due to the lack of specific permeation data for this exact compound, a conservative approach is warranted.

  • Protocol: Double-gloving is the recommended best practice.[6] This involves wearing two pairs of nitrile gloves. This practice significantly reduces the risk of exposure from a single glove failure and allows for safe removal of the outer glove immediately after a known or suspected contamination.

  • Procedure: After any direct contact, remove the outer glove immediately without touching your skin. Wash hands thoroughly before donning a new pair. Never reuse disposable gloves.[6]

Body Protection: Shielding from Spills and Splashes
  • Lab Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[4]

  • Apron: For transfers of significant volumes (>100 mL) or procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Apparel: Always wear long pants and fully enclosed shoes. Fabrics such as polyester or acrylic should be avoided in favor of cotton or other natural fibers.[4]

Respiratory Protection

Under normal operating conditions within a certified fume hood, specific respiratory protection is not required. The engineering controls are designed to prevent inhalation. However, in the event of a large spill or a failure of the ventilation system, appropriate respiratory protection is necessary. Personnel involved in spill cleanup must be trained in the use of an air-purifying respirator with organic vapor cartridges.[7]

Summary of PPE Requirements
Task / ScenarioEye/Face ProtectionHand ProtectionBody Protection
Low-Volume Handling (<50 mL in fume hood)Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab Coat
High-Volume Transfer (>50 mL in fume hood)Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab Coat & Chemical-Resistant Apron
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-Resistant Coveralls
General Lab Presence (Not directly handling)Safety Glasses (minimum)N/ALab Coat

Step-by-Step Operational and Disposal Plan

A safe outcome is predicated on a well-planned procedure.

Workflow for Safe Handling

Fig 2. Safe Handling & Disposal Workflow cluster_prep 1. Preparation cluster_handle 2. Handling cluster_cleanup 3. Cleanup & Disposal PREP1 Verify Fume Hood Certification PREP2 Check Eyewash/ Shower Station PREP1->PREP2 PREP3 Don Appropriate PPE (See Table) PREP2->PREP3 HANDLE1 Work Inside Fume Hood Sash at Lowest Position PREP3->HANDLE1 HANDLE2 Ground Container if Transferring >1L HANDLE1->HANDLE2 HANDLE3 Keep Container Tightly Sealed When Not In Use HANDLE2->HANDLE3 HANDLE4 Avoid Contact with Moisture HANDLE3->HANDLE4 CLEAN1 Quench Reaction/ Neutralize if Necessary HANDLE4->CLEAN1 CLEAN2 Segregate Waste into Labeled Hazardous Waste Container CLEAN1->CLEAN2 CLEAN3 Wipe Down Work Area CLEAN2->CLEAN3 CLEAN4 Remove PPE and Dispose of Gloves CLEAN3->CLEAN4 CLEAN5 Wash Hands Thoroughly CLEAN4->CLEAN5

Caption: A systematic workflow from preparation to disposal minimizes risk at each step.

Storage Plan
  • Moisture Sensitivity: As an organosilane, this compound is moisture-sensitive.[8][9] Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like argon or nitrogen is recommended to prevent degradation from atmospheric moisture.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[3][9]

Disposal Plan
  • Waste Characterization: All waste containing this chemical, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collection: Dispose of all materials in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Final Disposal: The final disposal must be conducted through a licensed environmental waste management facility in accordance with all local, state, and federal regulations.[2][8] Do not dispose of it down the drain.

Emergency Response Protocols

Immediate and correct action during an emergency is vital.

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes in a safety shower.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Spill Response
  • Small Spill (<100 mL) inside a fume hood:

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE (see table), cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

    • Once absorbed, carefully collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[9]

    • Wipe the area with a suitable solvent (e.g., isopropanol) followed by soap and water.

  • Large Spill (>100 mL) or any spill outside a fume hood:

    • Evacuate the laboratory immediately and close the doors.[12][13]

    • Alert others in the vicinity and notify your institution's emergency response team (e.g., Environmental Health & Safety).[7]

    • Do not attempt to clean up a large spill unless you are part of a trained emergency response team with the proper equipment.[13]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and, most importantly, their own well-being.

References

  • DIMETHYLDIMETHOXYSILANE, 96% - Gelest, Inc. (2014). Safety Data Sheet. Gelest, Inc. Retrieved from [Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Princeton University. Retrieved from [Link]

  • Methyl Methacrylate - Standard Operating Procedure. (2012). UC Center for Laboratory Safety. Retrieved from a general university EHS repository as direct links may vary.
  • Chemical Exposure and Spill Response Procedure - Emergency Planning and Preparedness. (n.d.). University of Texas at Dallas. Retrieved from [Link]

  • Basic Emergency Procedures Hazardous Materials Spill or Release - ORS. (n.d.). National Institutes of Health Office of Research Services. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). University of Washington. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment - SAMS Solutions. (2024). SAMS Solutions. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.